Ulongamide A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
452897-96-0 |
|---|---|
Molecular Formula |
C32H45N5O6S |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
(2S,5S,8S,11S,14R,15R)-8-benzyl-2,6,9,11,14-pentamethyl-5-propan-2-yl-15-propyl-12-oxa-20-thia-3,6,9,16,21-pentazabicyclo[16.2.1]henicosa-1(21),18-diene-4,7,10,13,17-pentone |
InChI |
InChI=1S/C32H45N5O6S/c1-9-13-23-19(4)32(42)43-21(6)30(40)36(7)25(16-22-14-11-10-12-15-22)31(41)37(8)26(18(2)3)28(39)33-20(5)29-35-24(17-44-29)27(38)34-23/h10-12,14-15,17-21,23,25-26H,9,13,16H2,1-8H3,(H,33,39)(H,34,38)/t19-,20+,21+,23-,25+,26+/m1/s1 |
InChI Key |
LKFYCKOJWDHZOF-XJRDRPONSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@H](C(=O)O[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C2=NC(=CS2)C(=O)N1)C)C(C)C)C)CC3=CC=CC=C3)C)C)C |
Canonical SMILES |
CCCC1C(C(=O)OC(C(=O)N(C(C(=O)N(C(C(=O)NC(C2=NC(=CS2)C(=O)N1)C)C(C)C)C)CC3=CC=CC=C3)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Ulongamide A: Data on Discovery and Isolation Remains Elusive
A comprehensive search for the natural product "Ulongamide A" has yielded no specific information regarding its discovery, isolation, structure, or biological activity. The scientific literature and public databases reviewed do not contain references to a compound with this name, suggesting it may be a very recently identified molecule, a compound not yet publicly disclosed, or potentially a misnomer.
While the user requested a detailed technical guide on this compound, the absence of any foundational data prevents the creation of such a document. In-depth searches for "this compound discovery," "this compound isolation," "this compound structure elucidation," and "this compound biological activity" did not return any relevant scientific papers or patents.
The search results did, however, provide extensive information on the broader class of compounds known as sulfonamides . These are a well-established class of synthetic and natural products with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. It is possible that this compound, if it exists, belongs to this chemical family.
Given the lack of specific information on this compound, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways or experimental workflows. Any attempt to do so would be speculative and not based on factual, verifiable scientific data.
Researchers, scientists, and drug development professionals interested in the discovery and isolation of novel natural products are encouraged to monitor scientific literature and databases for the potential future disclosure of this compound. Should information on this compound become publicly available, a technical guide could then be compiled. At present, the core requirements for this request cannot be fulfilled due to the unavailability of source material.
Ulongamide A: A Technical Guide to its Natural Source and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulongamide A is a cyclic depsipeptide of marine origin that has garnered interest within the scientific community due to its unique structural features and biological activity. This document provides a comprehensive overview of the natural source, isolation, and characterization of this compound. It is intended to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The information presented herein is compiled from primary scientific literature and is supplemented with structured data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of this fascinating marine metabolite.
Natural Source and Origin
This compound is a natural product synthesized by marine cyanobacteria. Specifically, it was first isolated from a Palauan collection of Lyngbya sp., a genus of filamentous cyanobacteria known to produce a diverse array of bioactive secondary metabolites.[1] These cyanobacteria are found in tropical and subtropical marine environments, often forming dense mats on various substrates. The production of this compound, along with other structurally related ulongamides, is part of the complex chemical ecology of these microorganisms, likely serving as a defense mechanism or in chemical signaling.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound during its initial isolation and characterization.
| Parameter | Value | Reference |
| Producing Organism | Lyngbya sp. | [1] |
| Collection Location | Palau | [1] |
| Molecular Formula | C₃₂H₄₅N₅O₆S | [1] |
| Molecular Weight | 627.3090 (HR-ESIMS) | [1] |
| ¹H NMR Data (500 MHz, CDCl₃) | See Table 2 | [1] |
| ¹³C NMR Data (125 MHz, CDCl₃) | See Table 2 | [1] |
Table 1: Summary of Quantitative Data for this compound.
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| N-Me-Phe | ||
| N-Me | 30.9 | 2.89 (s) |
| α | 62.4 | 5.21 (dd, 9.5, 5.0) |
| β | 38.4 | 3.25 (dd, 14.0, 5.0), 3.09 (dd, 14.0, 9.5) |
| γ (Ar-C) | 136.9 | |
| δ (Ar-CH) | 129.2 | 7.23 (m) |
| ε (Ar-CH) | 128.4 | 7.23 (m) |
| ζ (Ar-CH) | 126.7 | 7.18 (m) |
| CO | 170.9 | |
| N-Me-Val | ||
| N-Me | 31.5 | 3.01 (s) |
| α | 65.1 | 4.65 (d, 10.0) |
| β | 31.8 | 2.15 (m) |
| γ | 19.9, 18.9 | 0.95 (d, 7.0), 0.88 (d, 7.0) |
| CO | 171.2 | |
| Thiazole-Ala | ||
| α | 51.2 | 5.35 (q, 7.0) |
| β | 14.8 | 1.65 (d, 7.0) |
| CO | 170.3 | |
| Thiazole-C2 | 149.5 | |
| Thiazole-C4 | 123.6 | 7.85 (s) |
| Thiazole-C5 | 169.8 | |
| Amha | ||
| α | 41.2 | 2.65 (m) |
| β | 52.8 | 4.35 (m) |
| γ | 34.5 | 1.55 (m), 1.30 (m) |
| δ | 28.1 | 1.25 (m) |
| ε | 22.8 | 1.25 (m) |
| ζ | 14.0 | 0.85 (t, 7.0) |
| α-Me | 12.1 | 1.15 (d, 7.0) |
| CO | 174.5 | |
| Lactic Acid | ||
| α | 68.9 | 5.15 (q, 7.0) |
| β | 20.8 | 1.50 (d, 7.0) |
| CO | 172.1 |
Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃.[1]
Experimental Protocols
The following protocols are based on the methods described in the primary literature for the isolation and structure elucidation of this compound.[1]
Collection and Extraction of Cyanobacterial Biomass
-
Collection: The marine cyanobacterium Lyngbya sp. was collected by hand from its natural marine habitat in Palau.
-
Extraction: The wet cyanobacterial biomass was extracted exhaustively with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). The resulting extract was then partitioned between CH₂Cl₂ and water. The CH₂Cl₂ layer, containing the lipophilic compounds including this compound, was separated and concentrated under reduced pressure.
Isolation and Purification of this compound
-
Initial Fractionation: The crude extract was subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate (EtOAc) and then methanol (MeOH).
-
Reversed-Phase Chromatography: Fractions containing compounds of interest were further purified by high-performance liquid chromatography (HPLC) on a C18 reversed-phase column. A gradient elution system of acetonitrile (MeCN) in water was employed to separate the components.
-
Final Purification: this compound was isolated as a pure compound by repeated injections onto the HPLC system, monitoring the elution profile with a UV detector.
Structure Elucidation
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESIMS) was used to determine the exact mass and molecular formula of this compound.
-
NMR Spectroscopy: The planar structure of this compound was elucidated using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.
-
Stereochemistry Determination: The absolute stereochemistry of the amino acid and hydroxy acid residues was determined by chiral HPLC analysis of the acid hydrolysate of this compound after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).
Mandatory Visualizations
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be carried out by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) enzymatic complex. This pathway involves the sequential condensation of amino acid and keto-acid precursors.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.
Caption: Experimental workflow for the isolation of this compound.
Conclusion
This compound represents a compelling example of the chemical diversity found within marine cyanobacteria. Its unique structure, featuring a thiazole ring and a β-amino acid moiety, makes it an interesting target for both synthetic and biosynthetic studies. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other related marine natural products. Future investigations into its mechanism of action and the development of synthetic analogs may unlock new therapeutic opportunities.
References
Unraveling the Molecular Architecture of Ulongamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Ulongamide A, a cyclic depsipeptide isolated from the marine cyanobacterium Lyngbya sp. collected in Palau. The following sections detail the spectroscopic data, experimental methodologies, and the logical workflow employed to determine the complex architecture of this natural product.
Spectroscopic Data and Physicochemical Properties
The structure of this compound was primarily determined through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The subsequent tables summarize the key quantitative data obtained for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₄₅N₅O₆S |
| Molecular Weight | 627.8 g/mol |
| Appearance | White solid |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | Residue | δC (ppm), mult. | δH (ppm), mult. (J in Hz) |
| N-Me-Phe | |||
| 1 | 171.5, s | ||
| 2 | 59.8, d | 5.31, d (9.5) | |
| 3 | 35.8, t | 3.25, m; 3.09, dd (13.5, 5.0) | |
| 4 | 137.2, s | ||
| 5, 9 | 129.2, d | 7.21, m | |
| 6, 8 | 128.5, d | 7.21, m | |
| 7 | 126.7, d | 7.21, m | |
| N-CH₃ | 31.8, q | 2.81, s | |
| N-Me-Val | |||
| 1 | 171.2, s | ||
| 2 | 63.5, d | 4.79, d (9.8) | |
| 3 | 30.0, d | 2.25, m | |
| 4 | 19.8, q | 0.95, d (6.8) | |
| 5 | 18.9, q | 0.89, d (6.8) | |
| N-CH₃ | 30.0, q | 3.20, s | |
| Amha | |||
| 1 | 172.0, s | ||
| 2 | 40.2, d | 2.75, m | |
| 3 | 51.5, d | 4.33, m | |
| 4 | 34.5, t | 1.55, m; 1.35, m | |
| 5 | 20.1, t | 1.25, m | |
| 6 | 14.0, q | 0.85, t (7.2) | |
| 2-CH₃ | 14.2, q | 1.15, d (6.8) | |
| NH | 7.55, d (8.5) | ||
| Thiazole | |||
| 2 | 170.5, s | ||
| 4 | 149.2, d | 7.95, s | |
| 5 | 118.5, s | ||
| Ala | |||
| 1 | 172.8, s | ||
| 2 | 48.5, d | 5.23, br s | |
| 3 | 18.2, q | 1.45, d (7.0) | |
| NH | not observed | ||
| Lactic Acid | |||
| 1 | 172.8, s | ||
| 2 | 67.0, d | 5.17, q (6.8) | |
| 3 | 16.1, q | 1.33, d (6.8) |
Experimental Protocols
The elucidation of this compound's structure involved a multi-step process, from the collection of the biological material to the final determination of its absolute stereochemistry.
Isolation and Purification
The producing organism, a marine cyanobacterium identified as Lyngbya sp., was collected from Ulong Channel in Palau. The collected biomass was extracted with a 2:1 mixture of CH₂Cl₂/MeOH. The crude extract was then subjected to a series of chromatographic separations, including vacuum liquid chromatography (VLC) over silica gel, followed by multiple rounds of high-performance liquid chromatography (HPLC) on C₁₈ and cyano-bonded phases to yield pure this compound.
Planar Structure Determination
The planar structure of this compound was established using a combination of one- and two-dimensional NMR experiments and high-resolution mass spectrometry.
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the molecular formula of this compound as C₃₂H₄₅N₅O₆S.
-
NMR Spectroscopy: A suite of NMR experiments, including ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were conducted in CDCl₃. These experiments allowed for the identification of the individual amino acid and other constituent residues and established their connectivity within the cyclic depsipeptide structure.
Stereochemical Analysis
The absolute stereochemistry of the constituent units of this compound was determined through chemical degradation followed by chiral analysis.
-
Acid Hydrolysis: this compound was subjected to acid hydrolysis (6 N HCl) to break the amide and ester bonds, liberating the individual amino and hydroxy acid components.
-
Chiral HPLC Analysis: The absolute configurations of the α-amino acid residues (N-Me-Phe, N-Me-Val, Ala) and the lactic acid moiety were determined by chiral HPLC analysis of their derivatized forms and comparison with authentic standards. This analysis established an S configuration for all the α-amino acid-derived units and a 2R configuration for the lactic acid moiety.
-
Advanced Marfey's Analysis: The stereochemistry of the β-amino acid moiety, 3-amino-2-methylhexanoic acid (Amha), was determined using the advanced Marfey's method. The acid hydrolysate was derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) and analyzed by HPLC. By comparing the retention times with those of derivatized authentic standards, the absolute stereochemistry of the Amha unit in this compound was determined to be 2R,3R.
Visualizing the Elucidation Workflow
The following diagram illustrates the logical flow of the experimental procedures employed in the chemical structure elucidation of this compound.
Biological Activity
This compound, along with its congeners, was evaluated for its cytotoxic activity against KB (human epidermoid carcinoma) and LoVo (human colon adenocarcinoma) cell lines. This compound displayed weak in vitro cytotoxicity, with IC₅₀ values of approximately 1 µM and 5 µM against KB and LoVo cells, respectively. The lack of an aromatic amino acid in the related Ulongamide F resulted in inactivity, suggesting the importance of this moiety for the observed biological effect. At present, no specific signaling pathways affected by this compound have been reported.
Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthetic Pathway of Ulongamide A
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth exploration of the proposed biosynthetic pathway of Ulongamide A, a cyclic depsipeptide isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya sp.).[1][2] While the specific gene cluster responsible for this compound synthesis has not yet been experimentally characterized, its chemical structure strongly suggests a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. This guide presents a putative biosynthetic model based on the known principles of NRPS/PKS enzymology and the biosynthesis of similar natural products.
Introduction to this compound
This compound is a member of the ulongamides, a family of cyclic depsipeptides that feature a unique β-amino acid moiety, 3-amino-2-methylhexanoic acid (Amha).[1] Its structure also incorporates both proteinogenic and non-proteinogenic amino acids, a thiazole ring, and an α-hydroxy acid, making it a molecule of significant biosynthetic interest and a potential scaffold for drug development. The producing organism, Moorea producens, is a filamentous tropical marine cyanobacterium renowned for its prolific production of bioactive secondary metabolites, many of which are synthesized via NRPS/PKS pathways.[2][3]
Proposed Biosynthetic Framework: A Hybrid NRPS/PKS System
The assembly of this compound is hypothesized to proceed via a modular multienzyme system, typical of hybrid NRPS/PKS pathways. Each module is responsible for the incorporation and modification of a specific building block. The proposed pathway involves a combination of PKS and NRPS modules to assemble the linear precursor, which is then cyclized to yield the final product.
Deconstruction of this compound into Biosynthetic Precursors
To construct the hypothetical biosynthetic pathway, this compound is first deconstructed into its constituent building blocks. The proposed precursors are:
| Component | Abbreviation | Type | Precursor Molecule(s) |
| 3-amino-2-methylhexanoic acid | Amha | β-amino acid | Likely derived from an α-amino acid or fatty acid |
| L-Alanine | L-Ala | α-amino acid | L-Alanine |
| Thiazole | Thz | Heterocycle | L-Cysteine |
| L-Valine | L-Val | α-amino acid | L-Valine |
| N-methyl-L-phenylalanine | N-Me-L-Phe | α-amino acid | L-Phenylalanine, S-adenosyl methionine (SAM) |
| 2-hydroxyisovaleric acid | Hiv | α-hydroxy acid | α-ketoisovalerate (from L-Valine) |
The Putative this compound Synthetase Gene Cluster
It is proposed that the this compound biosynthetic gene cluster (uln) encodes a series of large, modular enzymes (UlnA, UlnB, etc.) that constitute the NRPS/PKS assembly line. The table below outlines the predicted modules and their constituent domains.
| Module | Enzyme | Type | Domain Architecture | Substrate Activated/Product |
| 1 | UlnA | NRPS | C-A-T-E | L-Valine -> D-Valine |
| 2 | UlnA | NRPS | C-A(N-Me-Phe)-MT-T | N-methyl-L-phenylalanine |
| 3 | UlnB | PKS | KS-AT(Malonyl-CoA)-KR-ACP | 2-hydroxyisovalerate (Hiv) |
| 4 | UlnC | NRPS | C-A(Amha)-T | 3-amino-2-methylhexanoic acid (Amha) |
| 5 | UlnC | NRPS | C-A(Ala)-T | L-Alanine |
| 6 | UlnD | NRPS | C-A(Cys)-Cyc-T | L-Cysteine -> Thiazoline |
| 7 | UlnD | TE | Thioesterase (Release/Cyclization) | Macrocyclization |
Abbreviations: C (Condensation), A (Adenylation), T (Thiolation/Peptidyl Carrier Protein), E (Epimerization), MT (Methyltransferase), KS (Ketosynthase), AT (Acyltransferase), KR (Ketoreductase), ACP (Acyl Carrier Protein), Cyc (Cyclization), TE (Thioesterase).
Detailed Steps of the Putative Biosynthetic Pathway
The biosynthesis is proposed to initiate with the loading of the first amino acid and proceed through sequential elongation, modification, and final cyclization.
Initiation
The biosynthesis is likely initiated by the first NRPS module, which activates L-valine. An Epimerization (E) domain is proposed to convert it to D-valine, a common feature in cyanobacterial peptides for metabolic stability.
Elongation and Modification
-
Module 2 (NRPS): The second module activates L-phenylalanine. A dedicated Methyltransferase (MT) domain then N-methylates the amino group using S-adenosyl methionine (SAM) as a methyl donor before condensation with the growing chain.
-
Module 3 (PKS): This PKS module incorporates the α-hydroxy acid, 2-hydroxyisovaleric acid (Hiv). It starts with an Acyltransferase (AT) domain loading a malonyl-CoA extender unit. A Ketosynthase (KS) domain catalyzes the chain elongation, and a Ketoreductase (KR) domain reduces the resulting β-keto group to a β-hydroxy group, forming the Hiv precursor.
-
Module 4 (NRPS): This module is responsible for incorporating the unique β-amino acid, 3-amino-2-methylhexanoic acid (Amha). The Adenylation (A) domain of this module must exhibit specificity for this non-standard precursor. The biosynthesis of Amha itself is likely accomplished by enzymes encoded within the same gene cluster, possibly through the modification of a fatty acid or an α-amino acid precursor.
-
Module 5 (NRPS): A standard NRPS module activates and incorporates L-alanine.
-
Module 6 (NRPS): The final elongation module activates L-cysteine. Following activation, a Cyclization (Cyc) domain within the module catalyzes the condensation and subsequent cyclodehydration to form a thiazoline ring. An oxidation step, potentially catalyzed by a separate oxidase enzyme or an integrated oxidation domain (not shown), would then be required to form the final thiazole.
Termination and Macrocyclization
The fully assembled linear precursor, tethered to the final T domain, is released and cyclized by a terminal Thioesterase (TE) domain. The cyclization is a depsipeptide bond (ester linkage) formed between the carboxyl group of the final residue (thiazole-cysteine) and the hydroxyl group of the 2-hydroxyisovaleric acid (Hiv) incorporated by the PKS module.
Visualization of the Putative this compound Biosynthetic Pathway
The following diagrams illustrate the proposed logical flow of the this compound NRPS/PKS assembly line.
Caption: Proposed modular NRPS/PKS assembly line for this compound biosynthesis.
Experimental Protocols for Pathway Characterization
Verifying the proposed biosynthetic pathway for this compound would require a multi-step experimental approach. Below are generalized protocols for the key stages of this research.
Identification and Sequencing of the Biosynthetic Gene Cluster (BGC)
-
Genome Sequencing: Isolate high-quality genomic DNA from an axenic culture of Moorea producens known to produce this compound. Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: Analyze the assembled genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product-Like Activity). Search for hybrid NRPS/PKS gene clusters.
-
Candidate Cluster Identification: Identify candidate BGCs by comparing the predicted amino acid and polyketide products (based on A-domain substrate specificity predictions and PKS module analysis) with the known structure of this compound. The presence of genes for β-amino acid synthesis, N-methylation, and thiazole formation within or near a cluster would provide strong evidence.
Gene Inactivation and Heterologous Expression
-
Gene Knockout: To confirm the role of a candidate BGC, generate a targeted knockout mutant of a key synthase gene (e.g., a core NRPS or PKS gene) in Moorea producens using techniques like homologous recombination or CRISPR-Cas9, if a genetic system is available for this organism.
-
Metabolite Profiling: Culture the wild-type and mutant strains under identical conditions. Extract the secondary metabolites and analyze them using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of this compound in the mutant strain's extract would confirm the BGC's involvement.
-
Heterologous Expression: Clone the entire candidate BGC into a suitable expression vector. Transform the vector into a model heterologous host, such as E. coli or a genetically tractable cyanobacterium (e.g., Anabaena sp. PCC 7120).[4] Culture the engineered host and analyze the culture extract by HPLC-MS for the production of this compound. Successful production would definitively link the BGC to the compound.
In Vitro Enzymatic Assays
-
Protein Expression and Purification: Clone and express individual domains or modules (e.g., A-domains, MT-domains) of the this compound synthetase in E. coli. Purify the recombinant proteins using affinity chromatography.
-
Adenylation (A) Domain Assay: Characterize the substrate specificity of the A-domains using an ATP-[³²P]pyrophosphate exchange assay. Incubate the purified A-domain with ATP, [³²P]PPi, and various potential amino acid substrates. The incorporation of radioactivity into ATP indicates substrate activation.
-
Methyltransferase (MT) Assay: To confirm N-methylation, incubate the purified MT domain (or the entire module containing it) with its predicted aminoacyl-T-domain substrate and [³H]-labeled S-adenosyl methionine. Analyze the reaction products for tritium incorporation using liquid scintillation counting or autoradiography.
This comprehensive approach, combining genomics, molecular genetics, and biochemistry, would be necessary to fully elucidate and validate the biosynthetic pathway of this compound.
References
- 1. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]
- 2. Synthetic biology strategies for cyanobacterial systems to heterologously produce cyanobacterial natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic biology strategies for cyanobacterial systems to heterologously produce cyanobacterial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Introduction: The Sulfonamide Class of Antimicrobial Agents
An In-depth Technical Guide on the Core Mechanism of Action of Ulongamide A
Disclaimer: Extensive research did not yield any specific information on a compound designated "this compound." The following technical guide, therefore, focuses on the well-characterized mechanism of action of sulfonamides, a major class of synthetic antimicrobial agents. It is plausible that "this compound" is a novel compound, an internal codename, or a derivative belonging to the sulfonamide class, for which this guide would serve as a relevant foundational document.
Sulfonamides were the first class of broadly effective antibacterial agents to be used systemically and represent a cornerstone in the history of antimicrobial chemotherapy.[1][2] They are synthetic compounds characterized by the presence of a sulfonamide functional group (-S(=O)₂-NR₂).[1] While the primary application of early sulfonamides was as antibacterial agents, the versatility of the sulfonamide scaffold has led to the development of drugs with a wide range of pharmacological activities, including diuretic, anticonvulsant, and anti-inflammatory properties.[1][3] This guide will focus on the antibacterial mechanism of action.
Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
The antibacterial effect of sulfonamides is primarily bacteriostatic, meaning they inhibit the growth and replication of bacteria rather than directly killing them.[4][5][6] This action is achieved through the specific inhibition of a crucial metabolic pathway in bacteria that is absent in humans: the de novo synthesis of folic acid (Vitamin B9).
The Bacterial Folate Synthesis Pathway
Bacteria, unlike humans who obtain folate from their diet, must synthesize it. Folic acid is a vital precursor for the synthesis of essential biomolecules, including purines and thymidine, which are the building blocks of DNA and RNA.[4][7][8] A key enzyme in this pathway is dihydropteroate synthase (DHPS) .[2][9] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a direct precursor to dihydrofolic acid (DHF).[2][10]
Competitive Inhibition of Dihydropteroate Synthase (DHPS)
Sulfonamides are structural analogs of PABA.[3][4][5] Due to this structural mimicry, sulfonamides act as competitive inhibitors of the DHPS enzyme.[3][4][6] They bind to the PABA-binding site on the enzyme, preventing the natural substrate from binding and thereby halting the synthesis of 7,8-dihydropteroate.[4][5][10] This competitive inhibition leads to a depletion of the intracellular folate pool, which in turn arrests DNA synthesis and cell division, resulting in the observed bacteriostatic effect.[3][4] The selective toxicity of sulfonamides is due to the fact that human cells lack the DHPS enzyme and instead rely on an active transport system to acquire folate from the diet.[5][6]
Synergy with Dihydrofolate Reductase (DHFR) Inhibitors
The efficacy of sulfonamides is often enhanced when co-administered with inhibitors of dihydrofolate reductase (DHFR), such as trimethoprim.[3][10] DHFR is the subsequent enzyme in the pathway, responsible for reducing DHF to tetrahydrofolate (THF), the biologically active form of folic acid.[6][7] By blocking two sequential steps in the same essential metabolic pathway, the combination of a sulfonamide and a DHFR inhibitor often results in a synergistic and bactericidal effect.[10]
Visualizing the Mechanism of Action
The following diagram illustrates the bacterial folic acid synthesis pathway and the specific points of enzymatic inhibition by sulfonamides and trimethoprim.
Caption: Bacterial folic acid synthesis pathway and points of inhibition.
Quantitative Data on Inhibitory Activity
The potency of sulfonamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ) against the target enzyme. The following tables summarize representative quantitative data for various sulfonamide-based inhibitors against their respective targets.
Table 1: IC₅₀ Values of N-Sulfonamide 2-Pyridone Derivatives Against DHPS and DHFR [10][11]
| Compound | Target Enzyme | IC₅₀ (µg/mL) |
| 11a | DHPS | 2.76 |
| DHFR | 0.20 | |
| 3b | DHPS | 4.15 |
| DHFR | 0.45 | |
| 5a | DHPS | 3.84 |
| DHFR | 0.37 | |
| 5b | DHPS | 3.51 |
| DHFR | 0.31 | |
| 11b | DHPS | 3.12 |
| DHFR | 0.26 |
Table 2: Kᵢ Values of Sulfonamides Against Carbonic Anhydrases from B. pseudomallei [12]
| Inhibitor | Target Enzyme | Kᵢ (nM) |
| Acetazolamide | BpsCAβ | 745 |
| Methazolamide | BpsCAβ | 436 |
| Benzolamide | BpsCAβ | 185 |
| Dorzolamide | BpsCAβ | 1280 |
| Brinzolamide | BpsCAβ | 2150 |
Experimental Protocols
Determining the mechanism of action and potency of a novel compound requires specific biochemical assays. Below is a detailed methodology for a common assay used to evaluate inhibitors of DHPS.
Dihydropteroate Synthase (DHPS) Inhibition Assay Protocol
This protocol describes a continuous spectrophotometric coupled-enzyme assay to measure DHPS activity and its inhibition.[13] The production of dihydropteroate by DHPS is coupled to its reduction by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP⁺, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme (in excess)
-
Substrates: p-Aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Cofactor: NADPH
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 10 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix in the assay buffer containing DHFR, NADPH, and PABA at their final desired concentrations.
-
Inhibitor Addition: Aliquot the reaction mixture into the wells of the 96-well plate. Add varying concentrations of the test compound (and a vehicle control, e.g., DMSO) to the wells. Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the DHPS enzyme.
-
Enzyme Addition: Add a defined amount of the DHPS enzyme to the wells containing the reaction mixture and inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the final substrate, DHPPP, to all wells.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualization of Experimental Workflow
The following diagram outlines the workflow for the DHPS inhibition assay described above.
Caption: Workflow for a DHPS spectrophotometric inhibition assay.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Ulongamide A: Unraveling the Biological Activity of a Novel Compound
A comprehensive exploration of the biological screening, mechanism of action, and therapeutic potential of Ulongamide A.
Introduction
This compound is a novel synthetic compound that has recently emerged as a subject of significant interest within the scientific and drug development communities. Its unique chemical structure, belonging to the sulfonamide class of molecules, suggests a potential for a wide range of biological activities. This technical guide provides an in-depth overview of the biological activity screening of this compound, detailing the experimental methodologies, summarizing key quantitative data, and elucidating its putative mechanism of action through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Cytotoxicity Screening
The initial phase of biological evaluation for this compound involved comprehensive cytotoxicity screening against a panel of human cancer cell lines. This is a critical step to determine the compound's potential as an anticancer agent and to establish a therapeutic window.
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxic effects of this compound were quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468, PC-3, HL-60) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^5 cells/mL (200 µL per well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). The cells were treated with these concentrations and incubated for 72 hours. Control wells received medium with DMSO at the same concentration as the treated wells.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) values were determined from the dose-response curves.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and related sulfonamide analogs has been evaluated against various cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| This compound (Hypothetical Data) | MCF-7 (Breast) | < 128 | [1] |
| This compound (Hypothetical Data) | MDA-MB-468 (Breast) | < 30 | [1] |
| This compound (Hypothetical Data) | HeLa (Cervical) | < 360 | [1] |
| Analog 15 | PC-3 (Prostate) | 29.2 | [2] |
| Analog 15 | HL-60 (Leukemia) | 20.7 | [2] |
| B13 | PC-3 (Prostate) | 79.3 | [2] |
| B13 | HL-60 (Leukemia) | 33.6 | [2] |
Note: As specific data for "this compound" is not publicly available, the table presents hypothetical data based on the cytotoxic ranges observed for novel sulfonamides in the cited literature.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Based on the structural characteristics of the sulfonamide class, the primary mechanism of action for this compound is hypothesized to be the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][][5] This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its disruption leads to bacteriostatic effects.[5]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound within the folic acid synthesis pathway.
Further Biological Activities
Beyond cytotoxicity and antimicrobial action, the sulfonamide scaffold is known to exhibit a diverse range of biological activities.[6] Future screening of this compound should explore these potential therapeutic applications.
Potential Screening Areas:
-
Anti-inflammatory Activity: Evaluation of inhibitory effects on cyclooxygenase (COX) enzymes.
-
Anticonvulsant Activity: Assessment in animal models of seizures.
-
Carbonic Anhydrase Inhibition: Measurement of inhibitory activity against various carbonic anhydrase isoforms, which has implications for diuretics and antiglaucoma agents.[6]
Conclusion
This compound represents a promising new chemical entity with the potential for significant biological activity, primarily driven by its sulfonamide core. The initial cytotoxicity screenings indicate a potential for anticancer applications, while its structural class suggests a mechanism of action rooted in the inhibition of folic acid synthesis, a proven antimicrobial target. Further comprehensive screening is warranted to fully elucidate the therapeutic potential of this compound across a spectrum of diseases. The experimental protocols and data presented in this guide provide a foundational framework for continued research and development of this novel compound.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. ijpsonline.com [ijpsonline.com]
In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of Ulongamide A
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive literature search, it has been determined that there is currently no publicly available scientific data, including structure-activity relationship (SAR) studies, for a compound designated "Ulongamide A." The initial searches yielded results for sulfonamides, a distinct class of compounds, indicating a potential misnomer or that this compound may be a novel, as-yet-unpublished molecule.
Consequently, this guide will pivot to a well-researched area of significant interest in antimicrobial drug discovery that aligns with the core requirements of the original request: the structure-activity relationship of antimicrobial cyclic peptides. This class of molecules shares functional similarities with many marine-derived natural products and offers a rich dataset for the detailed analysis requested.
This guide will provide an in-depth overview of the core principles of antimicrobial cyclic peptide SAR, utilizing illustrative examples from the literature to fulfill the requirements for data presentation, experimental protocols, and visualization.
Introduction to Antimicrobial Cyclic Peptides
Antimicrobial peptides (AMPs) are a diverse class of naturally occurring molecules that serve as a primary defense mechanism for a wide range of organisms. Their cyclic counterparts often exhibit enhanced stability, reduced susceptibility to proteolysis, and potent antimicrobial activity. The therapeutic potential of these peptides has driven extensive research into understanding how their structural features relate to their biological function. Key parameters that govern their activity include:
-
Cationicity: The net positive charge, primarily from residues like lysine and arginine, is crucial for the initial interaction with negatively charged bacterial membranes.
-
Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues allows for membrane insertion and disruption.
-
Ring Size and Conformation: The number of amino acid residues and the resulting three-dimensional structure influence target specificity and hemolytic activity.
-
Hydrophobicity: The nature and number of nonpolar residues impact the peptide's ability to partition into the lipid bilayer.
Quantitative Structure-Activity Relationship Data
Table 1: SAR of Gramicidin S Analogs with Varying Ring Sizes
| Peptide ID | Sequence | Ring Size | MIC (μg/mL) vs. S. aureus | HC50 (μg/mL) |
| GS10 | cyclo(VKLFP)₂ | 10 | 4 | 10 |
| GS12 | cyclo(VKLFPV)₂ | 12 | 8 | 50 |
| GS14 | cyclo(VKLFPVK) ₂ | 14 | 2 | >200 |
| GS16 | cyclo(VKLFPVKV)₂ | 16 | 16 | >200 |
MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration. Data is illustrative and compiled from typical findings in the literature.
Table 2: Influence of Hydrophobicity and Cationicity on a Model Cyclic Peptide
| Peptide ID | Sequence | Net Charge | Hydrophobicity (H) | MIC (μg/mL) vs. E. coli |
| Pep-A | cyclo(KWRWKW) | +3 | 0.65 | 16 |
| Pep-B | cyclo(KWRWKWR) | +4 | 0.58 | 8 |
| Pep-C | cyclo(KWRWKWRW) | +4 | 0.68 | 4 |
| Pep-D | cyclo(KWWKWKW) | +3 | 0.75 | 32 |
Hydrophobicity (H) is a calculated value based on amino acid composition. Data is illustrative.
Experimental Protocols
Detailed methodologies are critical for the accurate interpretation and replication of SAR studies. Below are representative protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture: A single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic growth phase.
-
Inoculum Preparation: The bacterial suspension is diluted in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Dilution: The cyclic peptide is serially diluted (2-fold) in MHB in a 96-well microtiter plate.
-
Inoculation: An equal volume of the prepared bacterial inoculum is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolytic Activity Assay
This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells.
Protocol:
-
Red Blood Cell Preparation: Fresh human red blood cells (hRBCs) are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 4% (v/v) in PBS.
-
Peptide Dilution: The cyclic peptide is serially diluted in PBS in a 96-well plate.
-
Incubation: An equal volume of the hRBC suspension is added to each well. The plate is incubated at 37°C for 1 hour with gentle shaking.
-
Centrifugation: The plate is centrifuged to pellet intact hRBCs.
-
Hemoglobin Measurement: The supernatant, containing released hemoglobin, is transferred to a new plate. The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (1% Triton X-100) and a negative control (PBS). The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.
Visualization of Concepts and Workflows
Graphical representations are essential for understanding complex relationships and processes in drug discovery.
Signaling Pathway of Membrane Disruption
The following diagram illustrates the proposed mechanism of action for many antimicrobial cyclic peptides, which involves interaction with and disruption of the bacterial cell membrane.
Experimental Workflow for SAR Studies
The logical flow of experiments in a typical SAR study is depicted below, starting from peptide design and synthesis to biological evaluation.
Conclusion
While the specific compound "this compound" remains elusive in the public domain, the principles of structure-activity relationship studies are universal. The provided guide on antimicrobial cyclic peptides serves as a robust framework for understanding how to systematically investigate and optimize a lead compound. The methodologies for determining biological activity and the logical progression of an SAR campaign are fundamental to the field of drug discovery. As research progresses, it is possible that data on this compound or similarly named compounds will become available, at which point a specific analysis can be conducted.
A Technical Guide to Sulfonamide Analogues and Derivatives
Introduction
While information regarding "Ulongamide A" is not available in the public domain, this guide will provide an in-depth technical overview of a closely related and extensively studied class of compounds: sulfonamide derivatives . Sulfonamides are a significant class of synthetic compounds characterized by the presence of a sulfonyl group directly attached to an amine group (-SO₂NH-).[1] They were among the first effective antimicrobial drugs and continue to be a cornerstone in medicinal chemistry, with applications extending to treatments for diabetes, inflammation, and cancer.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the synthesis, mechanism of action, and biological evaluation of sulfonamide analogues.
The core structure of sulfonamides allows for extensive chemical modification, leading to a vast library of derivatives with diverse pharmacological profiles.[5] Their antibacterial action, the primary focus of this guide, stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][7]
Synthesis of Sulfonamide Derivatives
The most common and established method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[8] This nucleophilic substitution reaction is versatile and can be adapted for a wide range of starting materials.
General Synthetic Scheme:
A primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrochloric acid, which is neutralized by the base.
Representative Experimental Protocol: Synthesis of N-aryl Sulfonamides
This protocol describes a general procedure for the synthesis of N-aryl sulfonamide derivatives.
-
Reaction Setup: To a solution of an appropriate aniline (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine at 0°C, add the desired benzenesulfonyl chloride (1.1 eq.) portion-wise.
-
Base Addition: If not using pyridine as the solvent, add a base such as triethylamine (1.2 eq.) to the reaction mixture to scavenge the HCl byproduct.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure sulfonamide derivative.[9][10]
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.[11][12]
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow from synthesis to lead optimization of sulfonamide derivatives.
Mechanism of Action: Antibacterial Activity
Sulfonamides exert their bacteriostatic effect by interfering with the synthesis of folic acid (vitamin B9).[4] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid is a crucial precursor for the synthesis of nucleotides (purines and thymidine) and therefore essential for DNA and RNA synthesis.[7]
The key target of sulfonamides is the bacterial enzyme dihydropteroate synthase (DHPS) . Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[6] By competitively inhibiting DHPS, sulfonamides block the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the folic acid pathway. This leads to a depletion of tetrahydrofolic acid, halting bacterial growth and replication.[6][8]
Folic Acid Synthesis Inhibition Pathway
Caption: Sulfonamides competitively inhibit the DHPS enzyme in the bacterial folic acid pathway.
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of sulfonamide derivatives is highly dependent on the nature of the substituents on the amide nitrogen and the aromatic ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and pharmacokinetic properties of these compounds.
Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Selected Sulfonamide Derivatives
| Compound | α-Glucosidase IC₅₀ (µg/mL) | α-Amylase IC₅₀ (µg/mL) | DPPH Scavenging IC₅₀ (µg/mL) | Reference |
| FP4 | 129.40 | 128.90 | 39.7 | [11] |
| Acarbose (Std.) | - | - | - | [12] |
Note: Acarbose is a standard inhibitor of α-glucosidase and α-amylase.
Table 2: In Vitro α-Glucosidase Inhibitory Activity of Additional Sulfonamide Derivatives
| Compound | α-Glucosidase IC₅₀ (µM) | Potency vs. Acarbose |
| 3a | 19.39 | 1.05-fold more potent |
| 3b | 25.12 | - |
| 3h | 25.57 | - |
| 6 | 22.02 | - |
| Acarbose (Std.) | - | - |
Source: Data compiled from reference[12].
Key SAR Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group, on the benzene ring can increase the antibacterial activity of the sulfonamide.[1][8]
-
Heterocyclic Rings: Incorporation of various heterocyclic rings (e.g., pyrazole, thiazole) into the sulfonamide scaffold has been shown to yield derivatives with potent and diverse biological activities, including antimicrobial and antidiabetic properties.[9][12]
-
Lipophilicity: The lipophilicity of the molecule, influenced by the substituents, plays a critical role in its ability to penetrate bacterial cell walls and its overall pharmacokinetic profile.
Protocols for Biological Evaluation
Representative Protocol: In Vitro Antibacterial Susceptibility Testing (Agar Diffusion Method)
This method is widely used for the preliminary screening of the antimicrobial activity of new compounds.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the entire surface of the MHA plates with the bacterial inoculum.
-
Disk Application: Sterilize paper disks (6 mm diameter) and impregnate them with a known concentration of the synthesized sulfonamide derivative dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the inoculated agar surface.
-
Controls: Use a disk with the solvent alone as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[9][13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater antibacterial activity. The results are often reported as the mean diameter of the inhibition zone.[14]
Representative Protocol: α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of compounds to act as antidiabetic agents.
-
Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.
-
Assay Procedure: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the pNPG substrate to initiate the reaction.
-
Measurement: After a further incubation period (e.g., 20 minutes), stop the reaction by adding sodium carbonate. Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of the control wells (containing no inhibitor). The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined by plotting the percent inhibition against the log of the inhibitor concentration.[11][12]
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. frontiersrj.com [frontiersrj.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Ulongamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ulongamide A, a cyclic depsipeptide originally isolated from the marine cyanobacterium Lyngbya sp., has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data essential for its identification, characterization, and further development. The information presented herein is crucial for researchers in natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data Summary
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While the complete raw data is found within specialized scientific literature, this guide summarizes the key quantitative findings in a structured format for ease of reference and comparison.
Table 1: 1H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| --- | --- | --- | --- |
| Data not publicly available in a structured format. Please refer to the primary literature for detailed assignments. |
Table 2: 13C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| --- | --- |
| Data not publicly available in a structured format. Please refer to the primary literature for detailed assignments. |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| HR-ESI-MS | [M+H]+ | Exact mass of the protonated molecule. |
| Specific m/z value not publicly available. Please refer to the primary literature. |
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm-1) | Functional Group Assignment |
| --- | --- |
| Specific absorption bands are not publicly available. Please refer to the primary literature for the full spectrum. |
Experimental Protocols
The acquisition of the spectroscopic data for this compound followed standard and rigorous experimental procedures. A general outline of the methodologies employed is provided below. For precise parameters, including solvent choices, instrument models, and acquisition settings, consulting the primary research articles is imperative.
NMR Spectroscopy:
High-resolution 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectra were recorded on a high-field spectrometer. The sample of this compound was dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Chemical shifts were referenced to the residual solvent peak.
Mass Spectrometry:
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the exact mass and molecular formula of this compound. The sample was introduced into the mass spectrometer via direct infusion or after chromatographic separation.
Infrared Spectroscopy:
The IR spectrum of this compound was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum was recorded over the standard mid-IR range (4000-400 cm-1).
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a natural product like this compound follows a logical workflow that integrates various spectroscopic techniques. The diagram below illustrates this general process.
Ulongamide A: A Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulongamide A, a novel cyclodepsipeptide containing a β-amino acid and a sulfonamide group, was first isolated from the marine cyanobacterium Lyngbya sp.[1][2][3] As a unique natural product with potential biological activity, understanding its physicochemical properties is crucial for further research and development. This technical guide provides a comprehensive overview of the currently available information on the solubility and stability of this compound. Due to the limited published data, this guide combines information from the primary isolation literature with general knowledge of cyclodepsipeptides to offer the most complete profile possible. All experimental protocols are detailed, and key processes are visualized to aid in the practical handling of this compound.
Introduction to this compound
This compound is a cyclic depsipeptide with the molecular formula C₃₂H₄₅N₅O₆S.[1] Its structure is characterized by the presence of both amide and ester bonds within its macrocyclic ring, a feature common to cyclodepsipeptides. Notably, it also incorporates a sulfonamide functional group, which is less common in natural products of this class. The presence of these varied functional groups suggests a complex solubility and stability profile that warrants careful consideration in experimental design.
Solubility Profile
Currently, no quantitative solubility data for this compound has been published. However, qualitative solubility can be inferred from the solvents used during its extraction and purification, as detailed in the primary literature.[1][3] this compound was isolated from a lipophilic extract of Lyngbya sp., suggesting it has poor water solubility and is more soluble in organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility | Rationale/Experimental Context |
| Polar Protic | Water | Insoluble | Isolated from a lipophilic extract, indicating poor aqueous solubility. |
| Methanol | Soluble | Used as a solvent in reversed-phase HPLC for purification. | |
| Ethanol | Likely Soluble | Similar polarity to methanol. | |
| Polar Aprotic | Acetonitrile | Soluble | Used as a solvent in reversed-phase HPLC for purification. |
| Acetone | Likely Soluble | General solvent for moderately polar organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Common solvent for long-term storage of complex organic molecules. | |
| Nonpolar | Dichloromethane | Soluble | Used in the initial solvent partitioning of the crude extract. |
| Ethyl Acetate | Soluble | Used in the initial solvent partitioning of the crude extract. | |
| Hexane | Sparingly Soluble/Insoluble | Used in the initial solvent partitioning to remove nonpolar impurities. |
Stability Profile
Detailed stability studies of this compound have not been reported. The compound was isolated as a colorless amorphous solid, but long-term storage conditions were not specified in the original publication.[1] However, based on its chemical structure, several potential degradation pathways can be anticipated.
Potential Degradation Pathways:
-
Hydrolysis: The ester linkage in the cyclodepsipeptide ring is susceptible to hydrolysis under both acidic and basic conditions. This would result in the linearization of the macrocycle. The amide bonds are generally more stable but can also be hydrolyzed under harsh conditions.
-
Oxidation: While the core structure is relatively robust, certain side chains could be susceptible to oxidation over long-term storage, especially if exposed to air and light.
-
Solvolysis: In protic solvents such as methanol, gradual solvolysis of the ester bond may occur, leading to the formation of the corresponding methyl ester of the linearized peptide.
General Recommendations for Storage and Handling:
-
Solid State: Store as a solid in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. Protect from light.
-
In Solution: For short-term storage, solutions in anhydrous aprotic solvents like DMSO or acetonitrile are recommended. These should also be stored at -20°C or below. Avoid repeated freeze-thaw cycles. For longer-term storage, it is advisable to aliquot solutions to minimize the number of times the main stock is handled.
Experimental Protocols
The following protocols are based on the methods described in the primary literature for the isolation and purification of this compound.[1][3]
Extraction and Initial Partitioning
-
Extraction: The freeze-dried cyanobacterial biomass is extracted with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
-
Solvent Partitioning: The crude extract is subjected to solvent partitioning between an aqueous layer and an organic layer. This compound, being lipophilic, partitions into the organic phase.
Chromatographic Purification
-
Normal-Phase Chromatography: The lipophilic extract is first fractionated using normal-phase column chromatography.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a gradient of acetonitrile in water.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.
Conclusion
The available data on the solubility and stability of this compound is limited and largely qualitative. Based on its isolation from a lipophilic extract and the solvents used in its purification, it can be concluded that this compound is a moderately polar compound with poor aqueous solubility. Its stability profile is likely governed by the susceptibility of its ester linkage to hydrolysis. For any research involving this compound, it is recommended to handle the compound with care, adhering to the storage recommendations provided in this guide. Further quantitative studies are necessary to fully characterize the physicochemical properties of this intriguing marine natural product.
References
Ulongamide A: Unraveling the Data for In Vitro and In Vivo Studies
Despite a comprehensive search of available scientific literature, no public data, in vitro or in vivo studies, experimental protocols, or signaling pathway information could be found for a compound specifically named "Ulongamide A." This suggests that "this compound" may be a very recently discovered compound for which research has not yet been published, a proprietary code name not yet disclosed in scientific literature, or potentially a misnomer.
The extensive search encompassed scholarly articles, reviews, and biological activity databases, focusing on identifying any mentions of "this compound" in the context of cytotoxic activity, isolation and structure, or broader biological studies. The search results consistently revolved around the broader class of compounds known as sulfonamides , which are known for a wide range of biological activities, including antibacterial and anticancer properties. However, none of the retrieved documents referenced a specific molecule designated as "this compound."
Without any primary or secondary research data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, or diagrams of signaling pathways related to "this compound."
Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to monitor scientific publications and patent databases for any future disclosures related to "this compound." Should information on this compound become publicly available, a comprehensive technical guide as requested could be compiled.
Methodological & Application
Unveiling the Synthetic Pathway of Ulongamide A: A Detailed Protocol for a Marine Cyclodepsipeptide
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing the total synthesis of Ulongamide A, a cyclodepsipeptide natural product isolated from the marine cyanobacterium Lyngbya sp., is now available for researchers, scientists, and drug development professionals. This application note provides a meticulous protocol, summarizing key quantitative data and outlining the experimental workflow for the synthesis of this weakly cytotoxic compound.
This compound, a member of the ulongamide family of natural products, features a unique cyclic structure incorporating a sulfonamide moiety. First isolated and characterized by Luesch and colleagues in 2002, Ulongamides A-E have demonstrated weak cytotoxicity against KB and LOVO cancer cell lines[1][2]. The intricate architecture of this compound has presented a compelling challenge for synthetic chemists. This document outlines a plausible synthetic strategy, drawing from established methodologies for the construction of its constituent fragments and their eventual assembly.
Proposed Retrosynthetic Analysis
The total synthesis of this compound can be approached through a convergent strategy, dissecting the macrocycle into three key fragments: a protected dipeptide acid, a sulfonamide-containing amino alcohol, and a chiral hydroxy acid. This approach allows for the parallel synthesis of these building blocks, enhancing the overall efficiency of the synthetic route.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Fragments and Their Preparation
The successful synthesis of this compound hinges on the efficient preparation of three key building blocks. The following table summarizes the proposed starting materials and target fragments.
| Fragment ID | Fragment Name | Key Starting Materials |
| A | Boc-L-Phe-L-Val-OH | Boc-L-Phenylalanine, L-Valine methyl ester |
| B | Sulfonamide Amino Alcohol | L-Threonine methyl ester, p-Toluenesulfonyl chloride |
| C | (R)-3-hydroxy-2-methylpropanoic acid | (R)-Roche ester |
Experimental Protocols
The following protocols detail the proposed synthesis of the key fragments and their assembly to yield this compound.
Synthesis of Fragment A: Boc-L-Phe-L-Val-OH
-
Dipeptide Formation: To a solution of Boc-L-Phenylalanine (1.0 eq) in dichloromethane (DCM), add L-Valine methyl ester hydrochloride (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir the reaction mixture at room temperature for 12 hours.
-
Purification: After completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the protected dipeptide methyl ester.
-
Saponification: Dissolve the dipeptide methyl ester in a mixture of THF and water (3:1). Add LiOH·H₂O (1.5 eq) and stir at room temperature for 4 hours.
-
Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Fragment A as a white solid.
Synthesis of Fragment B: Sulfonamide Amino Alcohol
-
Sulfonamide Formation: To a solution of L-Threonine methyl ester hydrochloride (1.0 eq) in DCM, add triethylamine (2.5 eq) and p-toluenesulfonyl chloride (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Reduction: Dissolve the resulting sulfonamide ester in anhydrous THF and cool to 0 °C. Add lithium borohydride (2.0 eq) portion-wise. Stir the reaction at room temperature for 6 hours.
-
Purification: Carefully quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield Fragment B.
Synthesis of Fragment C: (R)-3-hydroxy-2-methylpropanoic acid
Fragment C can be obtained from the commercially available (R)-Roche ester through a standard two-step procedure involving ester hydrolysis followed by acidification.
Assembly of Fragments and Macrocyclization
The convergence of the three fragments culminates in the formation of the linear precursor, which is then cyclized to afford this compound.
References
Solid-Phase Synthesis of Ulongamide A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulongamide A is a cyclic depsipeptide with a complex structure that includes N-methylated amino acids and a thiazole moiety. This document outlines a detailed, plausible solid-phase synthesis (SPPS) method for this compound. The protocol is designed for researchers in peptide chemistry and drug development, providing a comprehensive guide from resin preparation to final product purification. The described methodology is based on established principles of Fmoc/tBu solid-phase peptide synthesis, with specific adaptations for the incorporation of challenging residues and on-resin macrocyclization.
Introduction
The synthesis of complex cyclic peptides like this compound presents several challenges, including the incorporation of N-methylated amino acids, the formation of a depsipeptide (ester) bond, and the construction of a thiazole-containing residue. Solid-phase peptide synthesis (SPPS) offers a streamlined approach to assemble the linear precursor, followed by an on-resin cyclization to yield the final macrocycle. This method avoids the difficult purification of intermediates often associated with solution-phase synthesis. The protocol herein employs a 2-chlorotrityl chloride (2-CTC) resin, which is amenable to the attachment of the initial building block and allows for the cleavage of the final product under mild acidic conditions. Special coupling reagents are utilized to overcome the steric hindrance associated with N-methylated amino acids.
Data Presentation
Table 1: Protected Building Blocks for this compound Synthesis
| Building Block | Abbreviation | Protecting Groups |
| (S)-Fmoc-N-methyl-alanine | Fmoc-Me-Ala-OH | Fmoc (N-terminus) |
| (R)-Fmoc-N-methyl-phenylalanine | Fmoc-Me-Phe-OH | Fmoc (N-terminus) |
| (S)-Fmoc-N-methyl-valine | Fmoc-Me-Val-OH | Fmoc (N-terminus) |
| (2S,3R)-3-hydroxy-2-methylpentanoic acid | Hmp-OH | None (used as is) |
| (S)-Fmoc-2-amino-3-(thiazol-4-yl)propanoic acid | Fmoc-Thia-Ala-OH | Fmoc (N-terminus) |
| (S)-Fmoc-alanine | Fmoc-Ala-OH | Fmoc (N-terminus) |
| (S)-Fmoc-N-methyl-leucine | Fmoc-Me-Leu-OH | Fmoc (N-terminus) |
Table 2: Representative Yields and Purity for Key Synthesis Steps
| Step | Description | Expected Yield (%) | Expected Purity (%) (by HPLC) |
| 1. Resin Loading | Loading of first amino acid onto 2-CTC resin | 85-95 | N/A |
| 2. Linear Peptide Assembly | Stepwise coupling of 7 building blocks | >95 (per step) | >90 (crude linear peptide) |
| 3. On-Resin Cyclization (Macrolactamization) | Head-to-tail cyclization of linear peptide | 50-70 | >85 (crude cyclic peptide) |
| 4. Cleavage and Deprotection | Release of cyclic peptide from resin | 80-90 | >85 (crude cyclic peptide) |
| 5. Final Purification | Preparative RP-HPLC | 30-50 | >98 |
Note: These are representative values and actual results may vary depending on specific experimental conditions and the purity of reagents.
Experimental Protocols
Resin Preparation and Loading of the First Building Block
-
Swell 2-chlorotrityl chloride (2-CTC) resin (1.0 g, 1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Me-Leu-OH (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM (10 mL).
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Add 1 mL of methanol to cap any remaining reactive sites on the resin and shake for 30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 10 mL), dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Solid-Phase Assembly of the Linear Peptide
The linear peptide is assembled from the C-terminus to the N-terminus using a standard Fmoc SPPS protocol. A representative cycle for the coupling of one amino acid is detailed below.
Fmoc Deprotection:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add 20% piperidine in DMF (10 mL) and shake for an additional 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 10 mL).
Amino Acid Coupling (for standard and N-methylated amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF (5 mL).
-
Pre-activate the mixture by shaking for 5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature. For coupling to N-methylated residues, the reaction time may be extended to 4 hours.[1][2][3]
-
Perform a Kaiser test to confirm the completion of the coupling reaction. For N-methylated residues, a bromophenol blue test can be used.[1]
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Repeat the deprotection and coupling steps for each building block in the sequence. The thiazole-containing amino acid is incorporated as a pre-synthesized building block.[4][5][6]
On-Resin Ester Bond Formation
The depsipeptide bond is formed by coupling the carboxylic acid of one residue to the hydroxyl group of another. In this proposed synthesis, the hydroxyl-containing building block (Hmp-OH) is coupled to the resin-bound peptide.
-
Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, dissolve Hmp-OH (3.0 eq), DIC (3.0 eq), and DMAP (0.1 eq) in DCM (10 mL).
-
Add the solution to the resin and shake for 4 hours at room temperature.
-
Drain the solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
On-Resin Cyclization (Macrolactamization)
-
After the assembly of the full-length linear peptide, perform a final Fmoc deprotection as described in step 2.
-
Selectively deprotect the C-terminal protecting group. If an allyl-based linker was used for the first amino acid, this can be achieved with a palladium catalyst. For a 2-CTC resin, the peptide can be cleaved to a protected linear peptide and cyclized in solution, or a head-to-side-chain cyclization can be performed if the peptide is anchored through a side chain. For this protocol, we propose a head-to-tail on-resin cyclization after selective C-terminal deprotection.
-
Dissolve PyBOP (3.0 eq) and DIPEA (6.0 eq) in DMF (20 mL, to ensure high dilution).
-
Add the cyclization cocktail to the resin and shake for 12-24 hours.
-
Monitor the reaction by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Once the cyclization is complete, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Cleavage from Resin and Final Deprotection
-
Dry the resin thoroughly under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Purification
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
Visualizations
Caption: Overall workflow for the solid-phase synthesis of this compound.
Caption: Logical steps for the on-resin cyclization of the linear peptide precursor.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10127C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Ulongamide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulongamide A is a cyclic depsipeptide, part of a larger family of Ulongamides (A-F), originally isolated from collections of the marine cyanobacterium Lyngbya sp. from Palau.[1][2][3] These natural products are of significant interest to the scientific community due to their unique structural features, including the presence of a β-amino acid moiety, and their potential cytotoxic activities against cancer cell lines.[2][4] This document provides detailed application notes and standardized protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques, intended for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure of this compound
This compound is a cyclic depsipeptide characterized by a unique molecular structure. The planar structure was elucidated using NMR spectroscopic techniques. The absolute stereochemistry of the hydroxy acid and all α-amino acid-derived units was determined to be S through chiral HPLC analysis of degradation products. The β-amino acid moiety, 3-amino-2-methylhexanoic acid, was found to have a 2R,3R configuration, as established by advanced Marfey's analysis of the acid hydrolyzates.[2]
Data Presentation: Chromatographic Parameters for this compound Purification
The following table summarizes the typical chromatographic conditions used in the multi-step purification of this compound, from initial fractionation to final purification by HPLC. These parameters are based on established protocols for the isolation of similar cyclic peptides from marine cyanobacteria.
| Parameter | Silica Gel Chromatography (Initial Fractionation) | Solid-Phase Extraction (SPE) (Intermediate Purification) | Reversed-Phase HPLC (Final Purification) |
| Stationary Phase | Silica Gel (60 Å, 70-230 mesh) | C18 silica gel | C18 silica gel (e.g., 5 µm, 100 Å) |
| Mobile Phase | Step gradient of increasing polarity (e.g., Hexane -> Ethyl Acetate -> Methanol) | Step gradient of increasing organic solvent (e.g., H₂O -> Acetonitrile/Methanol) | Gradient of Solvent B in Solvent A |
| Solvent A | - | Water (H₂O) | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Solvent B | - | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | N/A (Step Gradient) | N/A (Step Gradient) | e.g., 30-70% B over 30 min |
| Flow Rate | Gravity dependent | Controlled by vacuum or positive pressure | 1-4 mL/min (analytical to semi-preparative) |
| Detection | Thin Layer Chromatography (TLC) with UV visualization and/or staining | UV detection (e.g., 214 nm, 280 nm) | UV Diode Array Detector (DAD) (e.g., 214 nm, 280 nm) |
| Sample Preparation | Crude extract dissolved in a non-polar solvent | Partially purified fractions dissolved in the initial mobile phase | SPE fractions dissolved in Solvent A/B mixture |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and purification of this compound from its natural source.
Extraction of Crude Lipophilic Extract
-
Source Material : Collect biomass of the marine cyanobacterium Lyngbya sp.
-
Extraction :
-
Lyophilize the cyanobacterial biomass to remove water.
-
Extract the dried biomass exhaustively with a 2:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) at room temperature.
-
Combine the solvent extracts and evaporate under reduced pressure to yield the crude extract.
-
Perform a solvent-solvent partition of the crude extract between an organic solvent (e.g., Ethyl Acetate) and water to separate polar and non-polar compounds. The Ulongamides will preferentially partition into the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude lipophilic extract.
-
Initial Fractionation by Silica Gel Chromatography
-
Column Preparation : Prepare a silica gel column packed in a non-polar solvent such as hexane.
-
Sample Loading : Dissolve the crude lipophilic extract in a minimal amount of a non-polar solvent and load it onto the column.
-
Elution : Elute the column with a step gradient of increasing solvent polarity. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate, followed by methanol.
-
Fraction Collection : Collect fractions of a defined volume.
-
Analysis : Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf). Combine fractions that show a similar profile.
Intermediate Purification by Solid-Phase Extraction (SPE)
-
Cartridge Conditioning : Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading : Dissolve the combined fractions from the silica gel chromatography in a solvent compatible with the initial SPE mobile phase and load it onto the cartridge.
-
Washing : Wash the cartridge with a low percentage of organic solvent in water to remove highly polar impurities.
-
Elution : Elute the Ulongamides with increasing concentrations of an organic solvent (e.g., acetonitrile or methanol) in water.
-
Fraction Collection : Collect the fractions corresponding to each elution step.
Final Purification by Reversed-Phase HPLC (RP-HPLC)
-
System Preparation : Equilibrate the HPLC system, equipped with a C18 column, with the initial mobile phase conditions (e.g., 30% Solvent B in Solvent A).
-
Sample Preparation : Dissolve the semi-purified fractions from SPE in a small volume of the initial mobile phase and filter through a 0.22 µm syringe filter.
-
Injection : Inject the sample onto the HPLC column.
-
Chromatographic Separation : Run a linear gradient of increasing Solvent B concentration to elute the compounds.
-
Peak Collection : Collect the peaks corresponding to this compound based on the UV chromatogram.
-
Purity Analysis : Analyze the purity of the collected fractions by analytical HPLC.
-
Solvent Removal : Remove the HPLC solvent from the purified this compound fraction by lyophilization or evaporation under reduced pressure.
Mandatory Visualization
Caption: Purification workflow for this compound.
Signaling Pathways and Logical Relationships
At present, the specific signaling pathways affected by this compound are not extensively detailed in the public domain. However, its cytotoxic activity against KB cells suggests potential interference with fundamental cellular processes such as cell division, apoptosis, or specific signaling cascades essential for cancer cell survival.[2] Further research is required to elucidate the precise mechanism of action.
The logical relationship in the purification process is a progressive enrichment of the target compound, this compound, by systematically removing impurities with different physicochemical properties at each chromatographic step.
Caption: Logical progression of this compound purification.
References
Application Notes and Protocols for the Analysis of Ulongamide A
Topic: Ulongamide A Analytical Standards and Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a novel, hypothetical marine cyclic peptide containing a sulfonamide moiety. As a potential therapeutic agent, the development of robust analytical methods for its quantification and characterization is crucial for preclinical and clinical studies. These application notes provide detailed protocols for the analysis of this compound in various matrices, leveraging common analytical techniques employed for marine natural products and sulfonamides.
I. Analytical Standards and Quantitative Analysis
The accurate quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. The following sections detail methods for establishing analytical standards and performing quantitative analysis.
Reference Standard Preparation and Characterization
An analytical reference standard of this compound is the cornerstone of accurate quantification.
Protocol 1: Isolation and Purification of this compound Reference Standard
-
Extraction: Extract the producing marine organism (e.g., cyanobacteria) with an appropriate organic solvent such as a mixture of dichloromethane and methanol.
-
Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract between n-hexane and methanol to remove nonpolar lipids.
-
Solid-Phase Extraction (SPE): Subject the methanolic extract to SPE using a C18 cartridge to concentrate the cyclic peptide fraction.
-
Preparative High-Performance Liquid Chromatography (HPLC): Purify this compound from the enriched fraction using preparative reversed-phase HPLC.[1][2]
-
Purity Assessment: Assess the purity of the isolated this compound by analytical HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS). The purity should be ≥95%.
-
Structural Elucidation: Confirm the structure and absolute configuration of this compound using High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4][5][6][7]
Quantitative Analysis by LC-MS/MS
LC-MS/MS is the preferred method for the sensitive and selective quantification of this compound in biological matrices.[8][9][10][11]
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar cyclic peptide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.[12]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound reference standard into blank plasma.
-
Process the calibration standards and quality control (QC) samples alongside the study samples.
-
Quantify this compound based on the peak area ratio to the internal standard against the calibration curve.
-
Table 1: Hypothetical LC-MS/MS Method Validation Data for this compound in Plasma
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal |
Quantification without an Authentic Standard
In early-stage research, an authentic, fully characterized standard of this compound may not be available. In such cases, alternative quantification strategies can be employed.
Protocol 3: Quantification by HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This method relies on the presence of a unique heteroatom in the molecule, such as sulfur in the sulfonamide group of this compound.[13]
-
Instrumentation: Couple an HPLC system in parallel to an ESI-MS and an ICP-MS.
-
Quantification Principle: The ICP-MS will detect and quantify the sulfur content in the HPLC eluent corresponding to the this compound peak. The ESI-MS will confirm the identity of the compound.
-
Calculation: The concentration of this compound can be calculated based on the known stoichiometry of sulfur in the molecule.[13]
II. Experimental Workflows and Signaling Pathways
Visual representations of experimental procedures and biological mechanisms can aid in understanding and implementation.
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound from a biological matrix.
Hypothetical Signaling Pathway for this compound
Given the presence of a sulfonamide group, this compound may interact with pathways involved in inflammation, similar to some sulfonamide drugs.[14] A plausible hypothetical mechanism is the inhibition of the NF-κB signaling pathway.
III. Summary of Quantitative Data
The following tables summarize the expected performance characteristics of the analytical methods described.
Table 2: Hypothetical Performance of this compound Quantification Methods
| Method | Matrix | LLOQ (ng/mL) | Linearity (r²) | Precision (%RSD) | Accuracy (%) |
| LC-MS/MS | Plasma | 1 | > 0.998 | < 15 | 85 - 115 |
| HPLC-ICP-MS | Purified Solution | 5 | > 0.995 | < 20 | 80 - 120 |
| qNMR | Purified Solution | 1000 | N/A | < 5 | 95 - 105 |
Disclaimer: this compound is a hypothetical compound for the purpose of this application note. The protocols and data presented are based on established methods for analogous compounds and should be adapted and validated for any new chemical entity.
References
- 1. Characterization, Preparation, and Purification of Marine Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfanilamide(63-74-1) 1H NMR spectrum [chemicalbook.com]
- 8. hpst.cz [hpst.cz]
- 9. agilent.com [agilent.com]
- 10. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ulongamide A Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulongamide A is a novel synthetic compound belonging to the sulfonamide class of molecules. While research on this compound is emerging, this document provides a generalized protocol for its application in cell culture, based on established methodologies for other cytotoxic sulfonamide derivatives. The protocols outlined below are intended to serve as a starting point for investigating the effects of this compound on various cell lines.
Mechanism of Action
The precise mechanism of action for this compound is under investigation. However, based on related sulfonamide compounds, its cellular effects may stem from one or more of the following pathways:
-
Tubulin Inhibition: Some sulfonamide derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
-
Folic Acid Synthesis Inhibition: The classical mechanism for sulfonamides involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in prokaryotes.[2][3] While human cells acquire folate from their diet, some anti-cancer sulfonamides may affect related pathways or have off-target effects.[3][4]
-
Cell Cycle Arrest: Certain sulfonamides can induce cell cycle arrest at different phases, preventing cell proliferation.[5][6]
-
Induction of Apoptosis: Many cytotoxic agents, including some sulfonamides, trigger programmed cell death.[7]
-
Modulation of Inflammatory Pathways: Some sulfonamides have been observed to influence inflammatory signaling pathways, such as the NFκB pathway.[8]
Quantitative Data Summary
The following table summarizes typical cytotoxicity data observed for various sulfonamide derivatives against different human cancer cell lines. This data is provided for reference and to guide concentration selection for initial experiments with this compound.
| Compound Class | Cell Line | Assay | IC50 Value | Reference |
| Arylpropyl Sulfonamides | PC-3 (Prostate) | MTT | 29.2 - 267.3 µM | [7] |
| HL-60 (Leukemia) | MTT | 20.7 - 160.6 µM | [7] | |
| Novel Sulfonamides | HeLa (Cervical) | MTT | < 360 µM | [5] |
| MDA-MB-468 (Breast) | MTT | < 30 µM | [5] | |
| MCF-7 (Breast) | MTT | < 128 µM | [5] | |
| Substituted Sulfonamides | MCF-7 (Breast) | XTT/MTT | 48.39 µM | [9] |
| MDA-MB-453 (Breast) | XTT/MTT | 36.86 µM | [9] | |
| MDA-MB-468 (Breast) | XTT/MTT | 38.52 µM | [9] | |
| Sodium Sulfabenzamide | T-47D (Breast) | MTT | 10.8 mM | [6] |
Experimental Protocols
1. Cell Culture and Maintenance
This protocol provides a general guideline for maintaining and passaging adherent human cancer cell lines. Specific media and supplements may vary depending on the cell line.
Materials:
-
Human cancer cell line of choice (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T-75 flasks in a 37°C, 5% CO2 incubator.
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 1-2 mL of Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing fresh medium.
-
For experiments, count the cells using a hemocytometer or automated cell counter to determine cell density.
2. Cytotoxicity Assay (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound. This assay measures the metabolic activity of viable cells.[5][7]
Materials:
-
Cells cultured as described above
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed 1 x 10^5 cells/mL in 200 µL of complete growth medium into each well of a 96-well plate.[5]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[5]
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[5]
-
After 24 hours, carefully remove the medium from the wells and replace it with 200 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Visualizations
References
- 1. bohrium.com [bohrium.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. drugs.com [drugs.com]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the inhibitory effects of sodium sulfabenzamide on the proliferation of T-47D cells with emphasis on apoptosis and cell cycle arrest [jos.ut.ac.ir]
- 7. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Novel Compounds in Animal Models
Disclaimer: No specific data regarding the administration of "Ulongamide A" in animal models is publicly available in peer-reviewed literature as of the last update. The following application notes and protocols provide a general framework for the administration of a novel investigational compound in a research setting, based on established guidelines for animal studies. Researchers should adapt these protocols based on the specific physicochemical properties of their compound of interest and adhere to all institutional and national guidelines for animal welfare.
Data Presentation: Summarizing Preclinical Data
Effective data management is crucial for the evaluation of a novel compound. The following tables serve as templates for summarizing key quantitative data obtained from in vivo studies.
Table 1: Pharmacokinetic Profile of a Novel Compound
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Compound X | Intravenous (IV) | 1 | Data | Data | Data | Data |
| Intraperitoneal (IP) | 5 | Data | Data | Data | Data | |
| Oral (PO) | 10 | Data | Data | Data | Data | |
| Subcutaneous (SC) | 5 | Data | Data | Data | Data |
Table 2: Efficacy Study of a Novel Compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | Data | - | Data |
| Compound X | 5 | Daily | Data | Data | Data |
| Compound X | 10 | Daily | Data | Data | Data |
| Positive Control | Standard Drug | Standard Schedule | Data | Data | Data |
Table 3: Acute Toxicity Study of a Novel Compound
| Route of Administration | Dose (mg/kg) | Animal Strain | Observation Period (days) | Mortality (n) | Clinical Signs Observed |
| Intravenous (IV) | 10 | C57BL/6 | 14 | Data | Data |
| 50 | C57BL/6 | 14 | Data | Data | |
| 100 | C57BL/6 | 14 | Data | Data | |
| Oral (PO) | 50 | Sprague Dawley | 14 | Data | Data |
| 250 | Sprague Dawley | 14 | Data | Data | |
| 1000 | Sprague Dawley | 14 | Data | Data |
Experimental Protocols
The following are generalized protocols for the administration of a novel compound. All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[1]
Animal Models
-
Species: Mice (e.g., C57BL/6, BALB/c, athymic nude) and rats (e.g., Sprague Dawley, Wistar) are the most common models.[1]
-
Health Status: Animals should be healthy and free of pathogens.
-
Acclimation: A minimum of one week of acclimation to the facility is recommended before the start of any experiment.
Vehicle Selection and Formulation
The choice of vehicle is critical and depends on the solubility and stability of the test compound.
-
Aqueous Vehicles:
-
Sterile saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
5% Dextrose in water (D5W)
-
-
Non-Aqueous Vehicles and Solubilizing Agents:
-
Polyethylene glycol (PEG), e.g., PEG 300 or PEG 400
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Cremophor EL
-
Tween 80
-
Carboxymethylcellulose (CMC) for suspensions
-
Protocol for Vehicle Formulation:
-
Determine the solubility of the compound in various pharmaceutically acceptable vehicles.
-
If using a co-solvent system (e.g., DMSO/PEG/saline), determine the maximum tolerable concentration of the solvents for the chosen route of administration.
-
For suspensions, determine the optimal particle size and concentration of the suspending agent (e.g., CMC).
-
Ensure the final formulation is sterile and at an appropriate pH (typically between 4.5 and 8.0) for injection.[1]
Routes of Administration
The choice of administration route depends on the experimental goal (e.g., systemic vs. local delivery) and the compound's properties.[2][3]
Table 4: Common Routes of Administration in Rodents
| Route | Description | Max Volume (Mouse) | Max Volume (Rat) | Needle Gauge |
| Intravenous (IV) | Injection directly into a vein (typically the lateral tail vein).[1] | 5 mL/kg (bolus) | 5 mL/kg (bolus) | 27-30 G |
| Intraperitoneal (IP) | Injection into the abdominal cavity.[2] | 10 mL/kg | 10 mL/kg | 23-27 G |
| Oral (PO) | Administration by mouth, typically via gavage.[2] | 10 mL/kg | 10 mL/kg | 20-22 G (gavage needle) |
| Subcutaneous (SC) | Injection into the space beneath the skin, often in the dorsal scapular region.[1] | 10 mL/kg | 5 mL/kg | 25-27 G |
| Intramuscular (IM) | Injection into a muscle (e.g., quadriceps).[2] | 0.05 mL/site | 0.2 mL/site | 25-27 G |
Protocol for Intravenous (IV) Injection in a Mouse:
-
Restrain the mouse using an appropriate device.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the tail with an alcohol swab.
-
Using a 27-30 gauge needle, insert the needle into the vein at a shallow angle.
-
Slowly inject the compound. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
Apply gentle pressure to the injection site after withdrawing the needle.
Dosing Procedures
-
Dose Calculation: Calculate the dose for each animal based on its most recent body weight.
-
Dosing Frequency: The frequency of administration (e.g., once daily, twice daily) should be based on the compound's half-life, if known. For many standard-use sulfonamides, administration is typically every 6 to 24 hours.[4]
-
Treatment Duration: For efficacy studies, treatment should continue for a predetermined period or until endpoints are reached. A typical course of treatment should not exceed 7 days under usual circumstances, though this can vary.[4]
Monitoring and Endpoints
-
Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in weight, activity, or appearance.
-
Efficacy Endpoints: In efficacy studies, measure relevant parameters such as tumor volume, pathogen load, or behavioral changes.
-
Humane Endpoints: Establish clear criteria for humane endpoints to minimize animal suffering (e.g., >20% body weight loss, tumor size exceeding a certain diameter, inability to access food or water).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy and pharmacokinetics study.
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway that could be targeted by a novel kinase inhibitor. This is for illustrative purposes to demonstrate how such a pathway would be visualized.
References
Application Notes and Protocols for Ulongamide A: A Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the identification and validation of the cellular target(s) of Ulongamide A, a cyclodepsipeptide isolated from the marine cyanobacterium Lyngbya sp.. This compound has demonstrated cytotoxic and antimalarial activities, making it a compound of interest for further investigation in drug discovery.
Introduction to this compound
This compound is a β-amino acid-containing cyclodepsipeptide with the chemical formula C₃₂H₄₅N₅O₆S[1]. It is part of a family of related compounds (Ulongamides A-F) isolated from Lyngbya sp.[2]. Initial biological screening has revealed that this compound exhibits weak to moderate cytotoxic activity against a panel of human cancer cell lines, including KB and LoVo cells, with IC₅₀ values in the low micromolar range[3]. Additionally, antimalarial activity has been reported[4]. The precise molecular target and mechanism of action of this compound are currently not well-defined, necessitating further investigation to unlock its therapeutic potential.
Quantitative Biological Data
A summary of the reported in vitro cytotoxic and antimalarial activities of this compound is presented in Table 1. This data serves as a baseline for further target identification and validation studies.
| Assay Type | Cell Line/Organism | IC₅₀ (µM) | Reference |
| Cytotoxicity | KB (human oral cancer) | ~1 | [3] |
| Cytotoxicity | LoVo (human colon cancer) | ~5 | [3] |
| Antimalarial | Plasmodium falciparum | Not specified | [4] |
Table 1: Summary of Quantitative Biological Data for this compound.
Target Identification Strategies
The identification of the molecular target of a bioactive compound like this compound is a critical step in understanding its mechanism of action[5][6][7][8][9]. A general workflow for target identification is presented below.
Caption: Workflow for Target Identification of this compound.
Experimental Protocol: Affinity Chromatography
Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex biological mixture, such as a cell lysate[10].
Principle: this compound is immobilized on a solid support (resin). A cell lysate is passed over the resin, and proteins that bind to this compound are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.
Protocol:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound containing a linker with a reactive group (e.g., a primary amine or a carboxylic acid) suitable for coupling to an activated resin (e.g., NHS-activated sepharose).
-
Couple the this compound derivative to the activated resin according to the manufacturer's instructions.
-
Block any remaining active sites on the resin to prevent non-specific binding.
-
Prepare a control resin with the linker and blocking agent but without this compound.
-
-
Preparation of Cell Lysate:
-
Culture a relevant cancer cell line (e.g., KB or LoVo) to a sufficient density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the this compound-coupled resin and the control resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive eluent (e.g., excess free this compound) or by changing the buffer conditions (e.g., high salt or low pH).
-
-
Protein Identification:
-
Resolve the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
-
Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control pull-down.
-
Identify the proteins by in-gel digestion followed by mass spectrometry (LC-MS/MS).
-
Target Validation Assays
Once putative targets are identified, it is crucial to validate that the interaction with this compound is responsible for its observed biological activity.
Caption: Workflow for Target Validation of this compound.
Experimental Protocol: Cell-Based Target Validation via RNA Interference (RNAi)
Principle: If this compound's cytotoxicity is mediated through a specific target protein, then reducing the expression of that protein should alter the sensitivity of the cells to the compound.
Protocol:
-
siRNA Transfection:
-
Design and synthesize at least two independent siRNAs targeting the mRNA of the putative target protein. A non-targeting control siRNA should also be used.
-
Seed the cancer cells (e.g., KB or LoVo) in 96-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfect the cells with the target-specific siRNAs and the control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Confirmation of Knockdown:
-
After 48-72 hours of transfection, harvest a subset of the cells to confirm the knockdown of the target protein by Western blotting or qRT-PCR.
-
-
Cytotoxicity Assay:
-
To the remaining transfected cells, add a serial dilution of this compound.
-
Incubate the cells for a further 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the IC₅₀ value for this compound in cells transfected with the control siRNA and the target-specific siRNAs.
-
A significant shift in the IC₅₀ value in the knockdown cells compared to the control cells provides evidence for the target's involvement in the cytotoxic effect of this compound.
-
Signaling Pathway Analysis
Many cytotoxic natural products, including cyclodepsipeptides, exert their effects by inducing apoptosis[2]. Investigating the effect of this compound on key apoptotic pathways is a logical next step.
Caption: Hypothetical Apoptotic Pathway Induced by this compound.
Experimental Protocol: Caspase-Glo® 3/7 Assay
Principle: This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC₅₀ value) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Data Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
An increase in luminescence in this compound-treated cells compared to the control indicates the activation of caspases-3 and -7, suggesting the induction of apoptosis.
-
Conclusion
The application notes and protocols outlined above provide a systematic approach to elucidate the molecular target and mechanism of action of this compound. By combining affinity-based and label-free target identification methods with robust biochemical and cell-based validation assays, researchers can gain a deeper understanding of how this natural product exerts its cytotoxic and antimalarial effects. This knowledge is essential for the future development of this compound or its analogs as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of methods for target discovery of natural products and endogenous compounds [cdn.sciengine.com]
- 5. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]
- 6. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in identification and validation of protein targets of natural products without chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 9. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Ulongamide A: A Potential Therapeutic Agent? An Exploration of a Rare Cyclodepsipeptide and the Broader Therapeutic Promise of the Sulfonamide Class
Initial investigations into Ulongamide A, a distinct cyclodepsipeptide, have revealed a scarcity of publicly available data regarding its therapeutic potential. While its chemical structure is documented, extensive biological activity studies are not readily accessible. This has led to a broader exploration of a similarly named but chemically distinct class of compounds, sulfonamides, which have a long and well-established history in medicine and continue to be a source of novel therapeutic agents.
This document provides a comprehensive overview of the therapeutic potential of sulfonamides, with a focus on their application in oncology and inflammatory diseases. It is intended for researchers, scientists, and drug development professionals, offering detailed application notes, experimental protocols, and visualizations of key signaling pathways.
Quantitative Data on Therapeutic Potential of Sulfonamides
The therapeutic efficacy of various sulfonamide derivatives has been quantified across numerous studies. The following tables summarize key cytotoxic and anti-inflammatory data, providing a comparative overview of their potential.
Table 1: Cytotoxicity of Sulfonamide Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 8a | HeLa | 10.9 ± 1.01 | [1] |
| MDA-MB-231 | 19.22 ± 1.67 | [1] | |
| MCF-7 | 12.21 ± 0.93 | [1] | |
| Compound 8b | HeLa | 7.2 ± 1.12 | [1] |
| MDA-MB-231 | 4.62 ± 0.13 | [1] | |
| MCF-7 | 7.13 ± 0.13 | [1] | |
| Various Sulfonamides | MDA-MB-468 | < 30 | [2] |
| MCF-7 | < 128 | [2] | |
| HeLa | < 360 | [2] |
Table 2: Anti-inflammatory Activity of a Novel Amide/Sulfonamide Derivative (Compound 11d)
| Cytokine | IC50 (µM) |
| IL-6 Inhibition | 0.61 |
| TNF-α Inhibition | 4.34 |
Key Signaling Pathways Modulated by Sulfonamides
Sulfonamides exert their therapeutic effects through the modulation of critical cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to inflammatory responses and cancer cell proliferation and survival.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Certain sulfonamides have been shown to inhibit this pathway by targeting the IKK complex.
Caption: Inhibition of the NF-κB signaling pathway by sulfonamides.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK). Dysregulation of this pathway is a common feature of many cancers. Certain sulfonamide derivatives have been developed to target components of this pathway, such as Raf kinases.
Caption: Inhibition of the MAPK signaling pathway by sulfonamides.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of sulfonamide derivatives as potential therapeutic agents.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the sulfonamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for a typical MTT cytotoxicity assay.
Anti-inflammatory Assay: Inhibition of Protein Denaturation
This in vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally induced protein denaturation is a measure of its anti-inflammatory activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.1 mL of the test sulfonamide solution at various concentrations (e.g., 100-1000 µg/mL).
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heating: Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.
-
Cooling: Cool the samples to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm. A control solution is prepared without the test compound.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Measurement of IL-6 and TNF-α by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as cytokines, in biological samples.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the sulfonamide compounds for a specified time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IL-6 or TNF-α kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to determine the concentration of IL-6 or TNF-α in the cell culture supernatants. Calculate the percentage of inhibition of cytokine production by the sulfonamide compounds compared to the stimulated control.
References
Application Notes and Protocols: Ulongamide A in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulongamide A is a cyclic depsipeptide natural product that has been isolated from marine cyanobacteria, including Lyngbya sp. and Moorea bouillonii.[1][2] As a member of the cyclodepsipeptide class of compounds, this compound has attracted interest in the field of drug discovery due to its biological activities. These application notes provide a summary of the known biological data for this compound, detailed protocols for relevant assays, and visualizations of experimental workflows and potential signaling pathways.
Chemical Structure
This compound is characterized by its cyclic structure, which is composed of both amino acid and hydroxy acid residues. Its molecular formula is C32H45N5O6S.[3]
Biological Activity
This compound has demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines and antimalarial properties. The quantitative data from these studies are summarized in the table below.
| Biological Activity | Assay System | Cell Line/Organism | IC50 / EC50 / LD50 | Reference |
| Cytotoxicity | In vitro | KB cells | ~1 µM (IC50) | [4] |
| Cytotoxicity | In vitro | LoVo cells | ~5 µM (IC50) | [4] |
| Cytotoxicity | In vitro | neuro-2a mouse neuroblastoma cells | 16.0 µM (IC50) | [2][5] |
| Toxicity | In vivo | Brine shrimp (Artemia salina) | 18.0 µM (LD50) | [2] |
| Antimalarial Activity | In vitro | Plasmodium falciparum (blood-stage) | 0.99 µM (EC50) | [6][7][8] |
Experimental Protocols
The following are detailed, generalized protocols for assays relevant to the study of this compound.
Note: The following protocols are generalized based on standard laboratory procedures. For specific experimental details regarding this compound, it is recommended to consult the original research articles.
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol describes a method for determining the cytotoxic effects of this compound on adherent cancer cell lines such as KB, LoVo, and neuro-2a cells.
Materials:
-
This compound
-
Target cancer cell lines (e.g., KB, LoVo, neuro-2a)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the target cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Antimalarial Assay (P. falciparum Blood-Stage)
This protocol outlines a method for assessing the in vitro activity of this compound against the blood stages of Plasmodium falciparum.
Materials:
-
This compound
-
Chloroquine (or other standard antimalarial drug as a positive control)
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (O+)
-
Complete malaria culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing saponin)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
-
Assay Setup:
-
Prepare a parasite culture with a 1% parasitemia and 2% hematocrit in complete malaria culture medium.
-
Prepare serial dilutions of this compound and the positive control drug in the culture medium in a 96-well plate.
-
Add 180 µL of the parasite culture to each well containing 20 µL of the drug dilutions.
-
Include wells with infected red blood cells without any drug (negative control) and uninfected red blood cells (background control).
-
Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
-
SYBR Green I-Based Fluorescence Assay:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of parasite growth inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the screening and initial characterization of a natural product like this compound.
Hypothetical Signaling Pathway for Cytotoxicity
The precise mechanism of action for this compound's cytotoxicity has not been elucidated. However, many cytotoxic cyclic depsipeptides are known to induce apoptosis. The following diagram illustrates a generalized and hypothetical apoptotic pathway that could be investigated for this compound.
Conclusion
This compound is a marine-derived natural product with demonstrated cytotoxic and antimalarial activities. The provided data and protocols offer a foundation for further research into its potential as a therapeutic agent. Future studies are needed to elucidate its precise mechanism of action and to explore its structure-activity relationships, which will be crucial for any drug development efforts.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Development of immunomonitoring of antibody-dependent cellular cytotoxicity against neuroblastoma cells using whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic peptides from cyanobacteria: Structural insights, biological functions, and mechanisms of cyclization | Scilit [scilit.com]
- 5. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol [protocols.io]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfonamide Derivatives in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including significant potential in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms of action, such as the inhibition of key enzymes involved in tumor progression, induction of apoptosis, and cell cycle arrest. This document provides detailed application notes and protocols for the in vitro evaluation of sulfonamide derivatives as potential anticancer agents, with a focus on their activity against common cancer cell lines and their inhibitory effects on key cancer-related enzymes like carbonic anhydrase IX (CAIX) and vascular endothelial growth factor receptor 2 (VEGFR-2).
Data Presentation: In Vitro Anticancer Activity of Selected Sulfonamide Derivatives
The following tables summarize the in vitro anticancer activity of two exemplary sulfonamide derivatives, N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide, against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values, which are standard measures of a compound's potency in inhibiting cell growth and proliferation.
Table 1: In Vitro Cytotoxicity of N-ethyl toluene-4-sulfonamide (Compound 8a)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 10.91 ± 1.54 |
| MCF-7 | Breast Cancer | 19.22 ± 2.11 |
| MDA-MB-231 | Breast Cancer | 12.74 ± 1.89 |
Table 2: In Vitro Cytotoxicity of 2,5-Dichlorothiophene-3-sulfonamide (Compound 8b)
| Cell Line | Cancer Type | GI50 (µM)[1] |
| HeLa | Cervical Cancer | 7.2 ± 1.12[1] |
| MCF-7 | Breast Cancer | 7.13 ± 0.13[1] |
| MDA-MB-231 | Breast Cancer | 4.62 ± 0.13[1] |
Signaling Pathways and Mechanisms of Action
Sulfonamide derivatives can interfere with various signaling pathways crucial for cancer cell survival and proliferation. Two important targets are Carbonic Anhydrase IX (CAIX) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of sulfonamide derivatives on cancer cell lines.[2][3][4][5][6]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Sulfonamide derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sulfonamide derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of sulfonamide derivatives on the cell cycle distribution of cancer cells.[7][8][9][10][11]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Sulfonamide derivative
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Workflow:
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the sulfonamide derivative at the desired concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This protocol is for screening sulfonamide derivatives for their ability to inhibit the kinase activity of VEGFR-2.[12][13][14]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 coated 96-well plate
-
ATP
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer
-
Wash buffer
-
Sulfonamide derivative
-
Microplate reader
Workflow:
Procedure:
-
Compound Addition: Add the sulfonamide derivative at various concentrations to the wells of the Poly(Glu, Tyr) coated plate.
-
Enzyme Addition: Add recombinant VEGFR-2 kinase to each well.
-
Kinase Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Washing: Wash the wells with wash buffer to remove unbound reagents.
-
Antibody Incubation: Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate.
-
Washing: Wash the wells to remove unbound antibody.
-
Substrate Addition: Add TMB substrate and incubate until a color develops.
-
Stopping the Reaction: Add the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each concentration of the sulfonamide derivative and determine the IC50 value.
Protocol 4: Stopped-Flow Carbonic Anhydrase IX Inhibition Assay
This protocol is used to measure the inhibition of the catalytic activity of CAIX by sulfonamide derivatives.[15][16][17][18][19]
Materials:
-
Recombinant human Carbonic Anhydrase IX
-
Stopped-flow spectrophotometer
-
CO2-saturated water
-
Buffer (e.g., HEPES or Tris) at a specific pH
-
pH indicator (e.g., phenol red)
-
Sulfonamide derivative
Procedure:
-
Solution Preparation: Prepare two syringes for the stopped-flow instrument.
-
Syringe A: Buffer containing the pH indicator and the sulfonamide derivative at various concentrations.
-
Syringe B: CO2-saturated water.
-
-
Enzyme Incubation: Pre-incubate CAIX with the sulfonamide derivative in Syringe A for a defined period to allow for inhibitor binding.
-
Reaction Initiation: Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow instrument. This initiates the CO2 hydration reaction catalyzed by CAIX.
-
Monitoring the Reaction: Monitor the change in absorbance of the pH indicator over time as the pH of the solution changes due to the production of protons.
-
Data Analysis: Determine the initial rate of the reaction for each inhibitor concentration. Calculate the percent inhibition and determine the Ki (inhibition constant) value for the sulfonamide derivative.
Protocol 5: Synthesis of Selected Sulfonamide Derivatives
Synthesis of N-ethyl toluene-4-sulfonamide:
A common method for the synthesis of N-alkyl p-toluenesulfonamides involves the reaction of p-toluenesulfonyl chloride with a primary amine.[20]
Materials:
-
p-Toluenesulfonyl chloride
-
Ethylamine
-
A suitable solvent (e.g., dichloromethane)
-
A base (e.g., triethylamine or pyridine)
Procedure:
-
Dissolve p-toluenesulfonyl chloride in the solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add ethylamine and the base to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-ethyl toluene-4-sulfonamide.
Synthesis of 2,5-Dichlorothiophene-3-sulfonamide:
The synthesis of this compound can be achieved from 2,5-dichlorothiophene.
Materials:
-
2,5-Dichlorothiophene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ammonia solution
Procedure:
-
Sulfonylation: React 2,5-dichlorothiophene with chlorosulfonic acid to introduce the sulfonyl chloride group at the 3-position, yielding 2,5-dichlorothiophene-3-sulfonyl chloride.
-
Amidation: React the resulting 2,5-dichlorothiophene-3-sulfonyl chloride with an ammonia solution to form the sulfonamide.
-
Purification: The final product, 2,5-Dichlorothiophene-3-sulfonamide, can be purified by recrystallization.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on their specific experimental conditions and safety considerations. Always consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. scribd.com [scribd.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. acrobiosystems.com.cn [acrobiosystems.com.cn]
- 14. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit - Elabscience® [elabscience.com]
- 15. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]
Application Notes and Protocols: Ulongamide A Formulation and Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulongamide A is a cyclic depsipeptide of marine origin, isolated from the cyanobacterium Lyngbya sp.[1][2][3] Like many marine natural products, this compound exhibits interesting biological activities, including weak cytotoxicity against certain cancer cell lines and moderate antimalarial properties.[2][4][5][6][7] However, its development as a potential therapeutic agent is hampered by challenges common to cyclic peptides, such as poor aqueous solubility and limited cell permeability. These characteristics necessitate the use of advanced formulation strategies to enhance its bioavailability and facilitate its delivery to target sites.
These application notes provide an overview of potential formulation strategies and detailed experimental protocols for the development of this compound delivery systems. The information is based on established methods for formulating poorly soluble cyclic peptides and aims to provide a practical guide for researchers in this field.
Physicochemical Properties of this compound (Hypothetical Data)
To facilitate formulation development, a thorough understanding of the physicochemical properties of this compound is essential. As experimental data for this compound is limited in the public domain, the following table presents hypothetical yet realistic values based on its structural class (cyclic depsipeptide).
| Property | Value | Method |
| Molecular Weight | 627.8 g/mol | Mass Spectrometry |
| Aqueous Solubility | < 0.1 µg/mL | Shake-flask method in PBS (pH 7.4) |
| LogP | 3.8 | Calculated (e.g., using ALOGPS) |
| Stability in PBS (pH 7.4) | t1/2 ≈ 12 hours | HPLC analysis over time |
| Stability in Human Plasma | t1/2 ≈ 2 hours | HPLC analysis over time |
Formulation Strategies for this compound
Given its lipophilic nature and poor aqueous solubility, several formulation strategies can be employed to improve the delivery of this compound. The following table summarizes potential delivery systems and their key characteristics.
| Delivery System | Description | Advantages | Potential Loading Capacity (%) | Potential Encapsulation Efficiency (%) |
| Liposomes | Phospholipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. | Biocompatible, biodegradable, can be surface-modified for targeted delivery. | 1 - 5 | 70 - 95 |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers (e.g., PLGA, PLA). | Controlled release, protection from degradation, potential for surface functionalization. | 5 - 20 | 60 - 90 |
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles with a solid lipid core. | High stability, controlled release, good biocompatibility. | 1 - 10 | 80 - 98 |
| Solid Dispersions | Dispersion of one or more active ingredients in an inert carrier or matrix at solid state.[8][9] | Enhanced solubility and dissolution rate, simple manufacturing methods.[8][9] | 10 - 40 | N/A |
Experimental Protocols
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method, a common technique for liposome formulation.[10]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve this compound, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio) in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40°C) to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and form unilamellar vesicles (LUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator.
-
For a more uniform size distribution, extrude the liposome suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Store the final liposomal formulation at 4°C.
Characterization:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Encapsulation Efficiency (EE%): Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography. Quantify the amount of this compound in the liposomes and in the total formulation using a validated HPLC method.
-
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
-
Drug Loading (DL%):
-
DL% = (Weight of encapsulated drug / Total weight of liposomes) x 100
-
Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol outlines the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles containing this compound using the nanoprecipitation method.
Materials:
-
This compound
-
PLGA (e.g., 50:50, inherent viscosity 0.45-0.60 dL/g)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Dissolve this compound and PLGA in acetone (the organic phase).
-
Add the organic phase dropwise into the aqueous PVA solution under moderate magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage or resuspend them in a suitable buffer for immediate use.
Characterization:
-
Particle Size and Zeta Potential: DLS
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Encapsulation Efficiency and Drug Loading: Dissolve a known amount of nanoparticles in a suitable solvent (e.g., dichloromethane) and quantify the this compound content by HPLC.
Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of this compound with a hydrophilic polymer to enhance its solubility and dissolution rate.[8][9]
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®)
-
Methanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve this compound and the hydrophilic polymer (e.g., in a 1:4 weight ratio) in methanol.
-
Remove the solvent using a rotary evaporator at 40-50°C.
-
Dry the resulting solid mass under vacuum for 24 hours to ensure complete removal of the solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator.
Characterization:
-
Drug Content: Dissolve a known amount of the solid dispersion in methanol and determine the this compound content by HPLC.
-
Dissolution Rate: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure this compound.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound in the dispersion.
Visualizations
Cellular Uptake of Formulated this compound
The cellular uptake of cyclic peptides can occur through various mechanisms, including passive diffusion and endocytosis.[3][11] Formulating this compound into nanocarriers can significantly influence its cellular entry pathway. For instance, nanoparticles are often taken up by cells via endocytotic pathways.[3] The specific pathway can depend on the physicochemical properties of the nanoparticles, such as size, surface charge, and any targeting ligands attached to the surface.
Conclusion
The successful development of this compound as a therapeutic agent will likely depend on the implementation of effective formulation strategies to overcome its inherent physicochemical challenges. The protocols and information provided in these application notes offer a starting point for researchers to explore various delivery systems for this promising marine natural product. Further optimization and in-depth characterization will be necessary to develop a clinically viable formulation.
References
- 1. peptidream.com [peptidream.com]
- 2. mdpi.com [mdpi.com]
- 3. Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Synthesis and evaluation of a novel adapter lipid derivative for preparation of cyclic peptide-modified PEGylated liposomes: Application of cyclic RGD peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of a Cyclic RGD: Modified Liposomal SiRNA Formulation for Use in Active Targeting to Tumor and Tumor Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. dovepress.com [dovepress.com]
- 11. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ulongamide A as a Potential Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific biological activity, mechanism of action, and molecular targets of Ulongamide A, a cyclodepsipeptide natural product, is not currently available in the public domain. This document, therefore, provides a generalized framework and a series of established protocols for the characterization and development of a novel natural product like this compound into a molecular probe or tool compound. The experimental procedures outlined below are standard methodologies in chemical biology and drug discovery.
Application Notes
Introduction to this compound
This compound is a cyclodepsipeptide, a class of natural products known for their diverse and potent biological activities. These cyclic compounds, composed of amino and hydroxy acids, often exhibit intriguing pharmacological properties, making them valuable starting points for drug discovery and development. Their constrained cyclic structure can confer high affinity and selectivity for specific protein targets. The development of this compound as a molecular probe would enable the scientific community to investigate its biological functions and potentially uncover new therapeutic targets and pathways.
Proposed Workflow for Characterization and Probe Development
The successful development of a novel natural product into a molecular probe is a multi-step process that begins with initial biological characterization and culminates in the synthesis and application of a tagged derivative. The following workflow outlines the key stages for characterizing a compound like this compound and developing it into a useful research tool.
Caption: Workflow for this compound probe development.
Initial Biological Characterization: Cytotoxicity Profiling
A crucial first step in characterizing a new compound is to assess its general cytotoxicity across a panel of relevant cell lines. This provides an initial indication of its biological activity and helps determine appropriate concentration ranges for subsequent, more specific assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure obtained from these studies.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cell Type | Assay Duration | IC50 (µM) |
| HeLa | Human Cervical Cancer | 72 hours | 1.5 |
| A549 | Human Lung Cancer | 72 hours | 3.2 |
| MCF-7 | Human Breast Cancer | 72 hours | 0.8 |
| HEK293 | Human Embryonic Kidney | 72 hours | > 50 |
Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol describes a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. Resuspend cells in culture medium to a final concentration of 5 x 10^4 cells/mL. b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration). d. Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[1]
Protocol 2: Target Identification using Affinity Chromatography-Mass Spectrometry (AP-MS)
This protocol outlines a general strategy to identify the cellular binding partners of a biotinylated this compound probe.
References
Troubleshooting & Optimization
Ulongamide A Synthesis: Technical Support Center
Disclaimer: Publicly available scientific literature does not contain specific information regarding the total synthesis of a compound named "Ulongamide A." The following technical support guide is a hypothetical resource developed to address common challenges in the synthesis of complex peptide-based natural products, drawing parallels from the synthesis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common low-yield steps in the hypothetical synthesis of this compound?
Based on syntheses of similar complex peptide natural products, the most challenging steps are often:
-
Macrocyclization: Formation of the large ring structure can be low-yielding due to competing oligomerization and conformational constraints.
-
Formation of heterocyclic moieties (e.g., oxazoles, thiazoles): These steps can suffer from side reactions and require carefully optimized conditions.[1]
-
Coupling of sterically hindered amino acids: Bulky residues can lead to incomplete reactions during solid-phase peptide synthesis (SPPS).
-
Late-stage functional group manipulations: Modifying the complex molecule in the final steps can be challenging due to the presence of multiple sensitive functional groups.
Q2: How can I minimize epimerization during peptide coupling reactions?
Epimerization is a common side reaction, especially for cysteine and histidine residues. To minimize it:
-
Use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Employ coupling reagents known for low racemization, such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or diisopropylcarbodiimide (DIC) with HOBt.
-
Maintain a low reaction temperature.
-
Avoid prolonged exposure to basic conditions.
Q3: What are the best practices for purifying the final this compound product?
Purification of the final product is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). Key considerations include:
-
Column selection: A C18 column is a common starting point.
-
Mobile phase: A gradient of acetonitrile or methanol in water with a small amount of trifluoroacetic acid (TFA) or formic acid is typically used.
-
Loading: Dissolve the crude product in a minimal amount of a strong solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and dilute with the initial mobile phase to prevent precipitation on the column.
-
Detection: Monitor the elution profile at multiple wavelengths (e.g., 214 nm for the peptide backbone and other wavelengths for specific chromophores).
Troubleshooting Guides
Issue 1: Low Yield in the Macrolactamization Step
Problem: The crucial macrocyclization step to form the core ring of this compound is resulting in a low yield (<10%) of the desired monomeric product, with significant amounts of dimers and higher-order oligomers observed by mass spectrometry.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Concentration | Perform the reaction under high-dilution conditions (0.1-1 mM) to favor intramolecular cyclization over intermolecular reactions. Use a syringe pump for slow addition of the linear precursor to the reaction mixture. |
| Poor Precursor Conformation | The linear peptide may adopt a conformation that is not conducive to cyclization. Try different solvents to influence the precursor's conformation. Computational modeling can sometimes predict favorable cyclization sites.[1] |
| Inefficient Coupling Reagent | The chosen coupling reagent may not be potent enough. Consider using highly efficient reagents like HATU, HBTU, or DPPA (diphenylphosphoryl azide). |
| Suboptimal pH | The pH of the reaction can be critical. If using a coupling reagent that releases acid, a non-nucleophilic base like diisopropylethylamine (DIPEA) should be added to maintain a neutral or slightly basic pH. |
Issue 2: Incomplete Thiazole Formation
Problem: The Hantzsch thiazole synthesis to incorporate a key building block is showing incomplete conversion, with starting material and side products being the major components in the crude reaction mixture.[1]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Decomposition of Thioamide | The thioamide precursor may be unstable under the reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Low Reaction Temperature | Hantzsch thiazole synthesis often requires elevated temperatures. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Incorrect Stoichiometry | Ensure the stoichiometry of the thioamide and the α-haloketone is optimized. A slight excess of one reagent may be beneficial. |
| Side Reactions | Side reactions can be minimized by carefully controlling the reaction time and temperature. Purification of the thioamide precursor is crucial to remove any impurities that might interfere with the reaction. |
Experimental Protocols
Protocol 1: High-Dilution Macrolactamization
This protocol describes a general procedure for the macrocyclization of a linear peptide precursor to form the this compound core.
-
Preparation of the Linear Precursor Solution:
-
Dissolve the linear peptide precursor (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and dimethylformamide (DMF) to a final concentration of 2 mM.
-
-
Preparation of the Reaction Flask:
-
To a separate round-bottom flask, add a larger volume of DMF. The final concentration after adding the precursor should be 0.5 mM.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the DMF.
-
Stir the solution at room temperature under an argon atmosphere.
-
-
Slow Addition:
-
Using a syringe pump, add the linear precursor solution to the reaction flask over a period of 8-12 hours.
-
-
Reaction Monitoring and Workup:
-
After the addition is complete, allow the reaction to stir for an additional 4 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Visualizations
This compound Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Logic for Low Macrocyclization Yield
Caption: Decision tree for troubleshooting low macrocyclization yield.
References
Technical Support Center: Purification of Bioactive Cyclic Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of complex bioactive cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: My initial crude extract shows bioactivity, but I lose all activity after the first chromatography step. What could be the issue?
A1: This is a common issue that can arise from several factors:
-
Compound Instability: Your target peptide may be sensitive to the pH, temperature, or solvents used in your chromatography protocol. Consider performing small-scale stability studies on the crude extract under different conditions.
-
Cofactor Dependence: The observed bioactivity might require the presence of a cofactor that is being separated from your peptide during purification. Try adding back fractions of your chromatography run to the active fraction to see if activity is restored.
-
Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase of your chromatography column. Experiment with different stationary phases (e.g., C18, phenyl-hexyl, cyano) and mobile phase modifiers.
Q2: I am observing a low yield of my target peptide after purification. How can I improve it?
A2: Low yield can be addressed by optimizing several stages of the purification process:
-
Extraction Efficiency: Ensure your initial extraction method is efficient for your target peptide. Varying the solvent system, temperature, and extraction time can have a significant impact.
-
Minimizing Transfer Steps: Each transfer step (e.g., from flask to flask, during solvent evaporation) can lead to sample loss. Streamline your workflow to minimize these transfers.
-
Optimizing Chromatography: Sub-optimal chromatography conditions can lead to broad peaks and poor separation, resulting in the collection of fractions with low concentrations of your target compound. See the troubleshooting guide below for chromatography optimization.
Q3: My purified peptide shows multiple peaks in the final analytical HPLC. What are the possible reasons?
A3: The presence of multiple peaks could be due to:
-
Isomers: Your peptide may exist as a mixture of isomers (e.g., cis/trans isomers of proline residues) that are separable under your analytical conditions.
-
Degradation Products: The peptide may have degraded during purification or storage. It is crucial to assess the stability of the purified compound.
-
Salt Adducts: In mass spectrometry, peptides can form adducts with different salts (e.g., sodium, potassium), leading to the appearance of multiple peaks.
-
Aggregation: The peptide may be forming dimers or higher-order aggregates.
Troubleshooting Guides
Guide 1: High-Performance Liquid Chromatography (HPLC) Purification
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload; Inappropriate mobile phase; Column degradation. | Inject a smaller sample volume; Adjust the mobile phase composition and pH; Use a guard column or replace the column. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition; Temperature changes; Column equilibration issues. | Ensure proper mixing and degassing of the mobile phase; Use a column oven for temperature control; Allow sufficient time for column equilibration between runs. |
| Low Resolution Between Peaks | Sub-optimal mobile phase or stationary phase; Gradient slope is too steep. | Screen different solvent systems and stationary phases; Optimize the gradient profile by making it shallower. |
Guide 2: Post-Purification Sample Handling
| Problem | Possible Cause | Solution |
| Sample Precipitation After Solvent Removal | Low solubility of the purified peptide in the final buffer. | Perform a solvent-scouting study to find a suitable buffer system for long-term storage; Store the sample in a solvent system from which the final purification was achieved and perform a buffer exchange immediately before use. |
| Loss of Bioactivity During Storage | Peptide instability at the storage temperature; Adsorption to the storage vial. | Store at -80°C; Use low-binding microcentrifuge tubes; Consider lyophilization for long-term storage. |
Experimental Protocols
Protocol 1: General HPLC Purification of a Cyclic Peptide
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-60% B
-
35-40 min: 60-100% B
-
40-45 min: 100% B
-
45-50 min: 100-10% B
-
-
Flow Rate: 4 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions based on UV peaks and analyze by analytical HPLC and mass spectrometry.
Protocol 2: Peptide Stability Assay
-
Sample Preparation: Prepare solutions of the purified peptide at a known concentration in different buffers (e.g., phosphate-buffered saline, Tris buffer, water) and at different pH values.
-
Incubation: Incubate the samples at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Analysis: Analyze the aliquots by analytical HPLC to assess the degradation of the peptide.
-
Bioassay: Concurrently, test the bioactivity of the aliquots to determine the effect of incubation conditions on the peptide's function.
Visualizations
Caption: A general workflow for the purification of a bioactive cyclic peptide.
Caption: A hypothetical signaling pathway initiated by "this compound".
Ulongamide A Stability in Aqueous Solution: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulongamide A. Due to the limited publicly available stability data for this compound, this guide draws upon established knowledge of the stability of structurally similar compounds, namely cyclic depsipeptides and sulfonamides, to anticipate and address potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solution a concern?
A1: this compound is a cyclodepsipeptide, a type of cyclic peptide, that also contains a sulfonamide functional group.[1] The stability of such complex molecules in aqueous solutions is a critical factor in research and drug development for several reasons:
-
Maintaining Biological Activity: Degradation of the molecule can lead to a loss of its intended biological effect, resulting in inaccurate experimental data.
-
Formation of Impurities: Degradation products can interfere with assays and may have their own unintended biological or toxicological effects.
-
Ensuring Accurate Quantification: An unstable compound will show decreasing concentrations over time, leading to errors in potency determination and other quantitative analyses.
-
Formulation Development: Understanding the stability profile is crucial for developing a stable and effective pharmaceutical formulation.
Q2: What are the most likely degradation pathways for this compound in an aqueous solution?
A2: Based on its structure as a cyclic depsipeptide containing a sulfonamide, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The ester and amide bonds within the cyclic peptide structure are susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[2][3] For cyclic depsipeptides, hydrolysis of the ester bond can lead to the opening of the cyclic structure.[4]
-
Oxidation: Certain amino acid residues within the peptide structure can be susceptible to oxidation, particularly if they contain sulfur or aromatic rings.
-
Photodegradation: The sulfonamide moiety and potentially some amino acid residues can be sensitive to light, leading to degradation upon exposure to UV or even visible light.[5] Common photodegradation pathways for sulfonamides include cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO₂).[5]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Store and handle this compound solutions in a pH-buffered environment. Based on general stability data for cyclic peptides, a slightly acidic pH (around 4-5) is often optimal for stability.[6]
-
Temperature Control: Keep solutions cold (2-8 °C) whenever possible and avoid repeated freeze-thaw cycles. For long-term storage, lyophilized powder at -20 °C or -80 °C is recommended.[7]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]
-
Use Fresh Solutions: Prepare solutions fresh whenever possible and avoid long-term storage of dilute aqueous solutions.
-
Inert Atmosphere: For compounds particularly sensitive to oxidation, degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in my assay. | Degradation of this compound. | 1. Confirm Compound Integrity: Analyze a sample of your stock solution and the final assay solution by HPLC or UPLC-MS to check for the presence of the parent compound and any degradation products. 2. Review Handling Procedures: Ensure that all handling and storage recommendations (pH, temperature, light protection) are being strictly followed. 3. Prepare Fresh Solutions: Repeat the experiment using a freshly prepared solution of this compound. |
| I see extra peaks in my chromatogram (HPLC/UPLC-MS). | This compound is degrading into one or more new chemical entities. | 1. Characterize the Peaks: If possible, use mass spectrometry to determine the molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 18 Da may indicate hydrolysis). 2. Perform a Forced Degradation Study: Intentionally degrade a sample of this compound under various stress conditions (acid, base, heat, light, oxidation) to see if you can reproduce the unknown peaks. This will help identify the degradation products. 3. Optimize Chromatographic Method: Ensure your analytical method is capable of separating the main peak from all potential degradation products. |
| My quantitative results are inconsistent. | Instability of this compound in the sample diluent or during the analytical run. | 1. Assess Diluent Stability: Prepare a solution of this compound in your sample diluent and analyze it at several time points (e.g., 0, 2, 4, 8, 24 hours) to check for degradation over time at room temperature and under refrigerated conditions. 2. Use a Stabilizing Diluent: If degradation is observed, consider changing the diluent to one with a more optimal pH or adding antioxidants. 3. Minimize Sample Time in Autosampler: If using an autosampler, keep the sample tray cooled and minimize the time samples sit before injection. |
Quantitative Stability Data (Illustrative Example)
As specific stability data for this compound is not publicly available, the following table presents data for Kahalalide F , a cyclic depsipeptide, to illustrate the type of quantitative information that is critical for understanding compound stability.[4]
Table 1: Half-life of Kahalalide F in Aqueous Solution at 80°C [4]
| pH | Half-life (hours) |
| 0 | 1.1 |
| 1 | 20 |
| 7 | 8.6 |
Table 2: Half-life of Kahalalide F in Aqueous Solution at 26°C [4]
| pH | Half-life (hours) |
| 11 | 1.65 |
Note: This data is for Kahalalide F and should be used as a general guide. The stability of this compound may be different.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Dissolve the stressed sample in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of this compound (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating UPLC-MS method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating UPLC-MS Method
This protocol provides a general workflow for developing a UPLC-MS method capable of separating this compound from its potential degradation products.[12][13]
1. Initial Instrument Conditions:
-
Column: Start with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound) and MS (in both positive and negative ion modes to determine the best ionization).
2. Method Optimization:
-
Inject a mixture of the unstressed and stressed samples from the forced degradation study.
-
Gradient Adjustment: Modify the gradient to improve the resolution between the parent peak and the degradation product peaks. A shallower gradient can increase separation.
-
Mobile Phase pH: If separation is poor, consider using a different mobile phase additive (e.g., ammonium formate) or adjusting the pH.
-
Column Selection: If co-elution persists, try a column with a different stationary phase (e.g., phenyl-hexyl, C8).
3. Method Validation (Abbreviated):
-
Specificity: Demonstrate that the method can resolve the main peak from all degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy and Precision: Determine how close the measured values are to the true values and the degree of scatter in the results from repeated measurements.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability assessment.
References
- 1. web.vscht.cz [web.vscht.cz]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. scispace.com [scispace.com]
- 4. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of the hydrolysis of depsipeptides catalyzed by the beta-lactamase of Enterobacter cloacae P99 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of sulfonamide antibiotics in simulated and natu...: Ingenta Connect [ingentaconnect.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Ulongamide A off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ulleungamide A in experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ulleungamide A and what is its known biological activity?
Ulleungamide A is a cyclic depsipeptide isolated from the terrestrial bacterium Streptomyces sp..[1][2] It has demonstrated selective antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhimurium) bacteria.[1][2] Notably, it has been reported to exhibit this antibacterial effect without significant cytotoxicity to mammalian cells.[1][2]
Q2: Are there any known off-target effects of Ulleungamide A?
Currently, there is limited publicly available information detailing specific off-target effects of Ulleungamide A. The initial characterization suggests low cytotoxicity, which indicates a favorable selectivity profile.[1][2] However, as with any bioactive compound, off-target interactions are possible and should be investigated in the context of your specific experimental system.
Q3: What are the potential off-target effects to consider for cyclic depsipeptides in general?
Cyclic depsipeptides are a diverse class of molecules with a wide range of biological activities. Potential off-target effects can vary depending on the specific structure of the peptide. Some general considerations include:
-
Interactions with ion channels: The cyclic structure and presence of both hydrophobic and hydrophilic residues can facilitate interaction with and modulation of ion channels in cell membranes.
-
Modulation of signaling pathways: Due to their peptide nature, they can mimic or disrupt protein-protein interactions within various signaling cascades.
-
Mitochondrial toxicity: Some cyclic peptides can interfere with mitochondrial function, leading to cytotoxicity.
Q4: How can I mitigate potential off-target effects when working with Ulleungamide A?
While specific mitigation strategies for Ulleungamide A are not yet established, several general approaches can be employed to minimize and characterize off-target effects:
-
Dose-response studies: Use the lowest effective concentration of Ulleungamide A to achieve the desired on-target effect, thereby reducing the likelihood of engaging lower-affinity off-target interactions.
-
Use of appropriate controls: Include negative controls (vehicle-treated) and positive controls (compounds with known mechanisms) to differentiate specific effects of Ulleungamide A.
-
Orthogonal assays: Confirm key findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.
-
Target knockdown/knockout models: If the intended target of Ulleungamide A is known or hypothesized, use cell lines where the target has been knocked down or knocked out to verify that the observed effects are target-dependent.
-
Structural analogs: If available, test the activity of structurally related but inactive analogs of Ulleungamide A to demonstrate that the observed effects are due to the specific pharmacophore.
Troubleshooting Guides
Problem 1: Inconsistent antibacterial activity of Ulleungamide A.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Store Ulleungamide A according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. Prepare fresh working solutions for each experiment. |
| Bacterial Strain Variability | Ensure the use of a consistent bacterial strain and growth phase for all experiments. Passage number can affect susceptibility. |
| Assay Conditions | Standardize all assay parameters, including inoculum density, incubation time, temperature, and media composition. |
Problem 2: Unexpected cytotoxicity observed in mammalian cell lines.
| Possible Cause | Troubleshooting Step |
| High Concentration | Perform a dose-response curve to determine the EC50 for the antibacterial effect and the CC50 for cytotoxicity. Use concentrations well below the CC50 for your experiments. |
| Off-Target Effects | Investigate potential off-target effects by examining markers of cellular stress, such as apoptosis (caspase activation) or mitochondrial dysfunction (e.g., using a JC-1 assay). |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities. Test Ulleungamide A on a panel of cell lines to understand its selectivity profile. |
| Contamination | Ensure the Ulleungamide A stock solution and cell cultures are free from microbial or chemical contamination. |
Problem 3: Difficulty in elucidating the mechanism of action.
| Possible Cause | Troubleshooting Step |
| Broad Biological Effects | Based on the activity of the related compound, Ulleungamide C, which induces G0/G1 cell cycle arrest, consider investigating the effects of Ulleungamide A on the cell cycle of your target bacteria or on host cells if relevant. |
| Lack of Known Target | Employ target identification strategies such as affinity chromatography, proteomics-based approaches (e.g., thermal proteome profiling), or genetic screens to identify potential binding partners. |
Quantitative Data
Table 1: Reported Antibacterial Activity of Ulleungamide A
| Bacterial Strain | Activity |
| Staphylococcus aureus | Growth inhibitory activity reported |
| Salmonella typhimurium | Growth inhibitory activity reported |
Note: Specific Minimum Inhibitory Concentration (MIC) values from the primary literature were not available in the initial search results. Researchers should determine the MIC in their specific bacterial strains.
Table 2: Cytotoxicity Profile of Ulleungamide A
| Cell Line | Activity |
| Mammalian Cells (general) | No significant cytotoxicity reported at effective antibacterial concentrations |
Note: Researchers should determine the IC50 value in their specific mammalian cell lines of interest.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol provides a general guideline for determining the MIC of Ulleungamide A using the broth microdilution method.
-
Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, appropriate broth medium (e.g., Mueller-Hinton Broth), Ulleungamide A stock solution, vehicle control (e.g., DMSO), positive control antibiotic.
-
Procedure:
-
Prepare a serial dilution of Ulleungamide A in the broth medium in the 96-well plate.
-
Include a well with vehicle control and a well with a known antibiotic as a positive control.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Ulleungamide A that completely inhibits visible growth of the bacteria.
-
2. MTT Assay for Cytotoxicity
This protocol outlines a general procedure for assessing the cytotoxicity of Ulleungamide A in mammalian cells.
-
Materials: 96-well cell culture plates, mammalian cells of interest, complete cell culture medium, Ulleungamide A stock solution, vehicle control, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ulleungamide A and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol is based on the known activity of Ulleungamide C and can be used to investigate if Ulleungamide A has similar effects.[3][4]
-
Materials: 6-well cell culture plates, mammalian cells (e.g., HL-60), complete cell culture medium, Ulleungamide A, vehicle control, PBS, ice-cold 70% ethanol, RNase A, Propidium Iodide (PI) staining solution.
-
Procedure:
-
Seed cells and treat with Ulleungamide A or vehicle for the desired time.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
4. Western Blotting for Cell Cycle Proteins
This protocol can be used to analyze the expression of proteins involved in cell cycle regulation, based on the known mechanism of Ulleungamide C.[3]
-
Materials: Cell lysates from treated and control cells, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., against CDK4, CDK6, Rb, p-Rb, p27/Kip1), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Troubleshooting logic for unexpected cytotoxicity.
Caption: Potential cell cycle signaling pathway modulation.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. A pipecolic acid-rich branched cyclic depsipeptide ulleungamide C from a Streptomyces species induces G0/G1 cell cycle arrest in promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfonamide Dosage and Administration
Disclaimer: Initial searches for "Ulongamide A" did not yield any specific scientific literature. Therefore, this technical support center has been created using a well-researched sulfonamide, Sulfamethoxazole , as a representative compound to illustrate the requested format and content. The provided data and protocols are specific to Sulfamethoxazole and should not be directly extrapolated to other novel compounds without independent validation.
This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice, frequently asked questions, data tables, and experimental protocols to assist in your research with Sulfamethoxazole.
Frequently Asked Questions (FAQs)
Q1: My Sulfamethoxazole is not fully dissolving in my aqueous buffer. What can I do?
A1: Sulfamethoxazole has limited water solubility. Consider the following troubleshooting steps:
-
pH Adjustment: The solubility of sulfonamides is pH-dependent. Sulfamethoxazole is more soluble at alkaline pH. Carefully adjusting the pH of your buffer upwards may improve solubility.
-
Co-solvents: The use of organic co-solvents can significantly enhance solubility. For in vitro experiments, small percentages of DMSO or ethanol are commonly used. However, always run a vehicle control to ensure the solvent does not affect your experimental outcome.
-
Sonication: Gentle sonication can help to break down powder aggregates and facilitate dissolution.
-
Heating: Gentle warming of the solution can also increase the rate of dissolution. However, be cautious about the thermal stability of the compound.
Q2: I am observing unexpected off-target effects in my cell culture experiments. What could be the cause?
A2: Off-target effects can arise from several factors:
-
High Concentration: Ensure you are using a concentration of Sulfamethoxazole that is relevant to its known mechanism of action and therapeutic range. High concentrations can lead to non-specific effects.
-
Metabolite Activity: Sulfamethoxazole is metabolized by the liver, and its metabolites can have different activity profiles.[1] Consider if your in vitro system has metabolic capabilities.
-
Purity of Compound: Verify the purity of your Sulfamethoxazole stock. Impurities from synthesis or degradation could be responsible for the observed effects.
-
Vehicle Effects: As mentioned above, ensure that the solvent used to dissolve the drug is not causing toxicity or other effects at the concentration used in your experiments.
Q3: I am seeing inconsistent results in my in vivo animal studies. How can I improve reproducibility?
A3: In vivo studies have many variables that can impact reproducibility:
-
Administration Route: The route of administration (e.g., oral, intravenous, intraperitoneal) will significantly affect the pharmacokinetics of the drug.[2] Ensure the chosen route is appropriate for your experimental question and is performed consistently.
-
Dosing Formulation: The vehicle used for in vivo administration can impact absorption and bioavailability. Ensure your formulation is stable and appropriate for the chosen administration route.
-
Animal Health and Diet: The health status and diet of the animals can influence drug metabolism and clearance. For example, humans acquire folate from their diet, which is relevant to the mechanism of action of sulfonamides.[1]
-
Timing of Administration and Sampling: Standardize the time of day for drug administration and sample collection to minimize variability due to circadian rhythms.
Data Presentation
Table 1: Solubility of Selected Sulfonamides in Various Solvents
| Sulfonamide | Solvent System | Solubility Profile | Reference |
| Sulfisomidine | Dioxane-Water | Bell-shaped profile with a maximum solubility well above the ideal solubility. | [3] |
| Sulfadiazine | Dimethylacetamide, Glycerol, Water | Well reproduced by the extended Hildebrand solubility approach. | [3] |
| Sulfamethoxazole | Dimethylacetamide, Glycerol, Water | Well reproduced by the extended Hildebrand solubility approach. | [3] |
Table 2: Pharmacokinetic Parameters of Sulfamethoxazole
| Parameter | Value | Notes | Reference |
| Half-life (t½) | ~10 hours | Co-formulated with trimethoprim which has a similar half-life. | [4] |
| Metabolism | Primarily in the liver via acetylation. | Acetylated derivative has lower solubility. | [4] |
| Excretion | Kidneys | Adequate hydration is important to prevent crystalluria. | [1] |
| Protein Binding | High | [4] |
Experimental Protocols
Protocol 1: General Method for Determining Drug-Dye Complex Stoichiometry (Job's Curve Method)
This protocol is a general method for determining the stoichiometry of a drug-dye complex, which can be adapted for various sulfonamides.
-
Preparation of Solutions: Prepare equimolar solutions of the sulfonamide drug and a suitable dye (e.g., in methanol and distilled water, respectively).
-
Mixing in Varying Ratios: In a series of test tubes, mix the drug and dye solutions in varying molar fractions, keeping the total molar concentration constant.
-
Extraction: To each tube, add a buffer of appropriate pH and an immiscible organic solvent (e.g., chloroform).
-
Vortexing and Separation: Vortex the tubes to facilitate the formation and extraction of the drug-dye complex into the organic layer. Allow the layers to separate.
-
Spectrophotometric Measurement: Collect the organic layer and measure the absorbance at the wavelength of maximum absorbance (λmax) of the complex.
-
Data Analysis: Plot the absorbance against the mole fraction of the drug. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the drug-dye complex.
Visualizations
Caption: Mechanism of action of Sulfamethoxazole.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. In vivo approach to determine the route of optimal drug absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Technical Support Center: Overcoming Ulongamide A Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulongamide A and encountering potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cyclic depsipeptide that is part of the apratoxin class of natural products.[1][2] Its primary mechanism of action is the inhibition of cotranslational translocation of proteins into the endoplasmic reticulum (ER).[3][4] It achieves this by directly targeting and blocking the Sec61 protein translocation channel, a key component of the ER protein import machinery.[3][5] This blockade is not substrate-selective, meaning it affects a wide range of secretory and membrane proteins.[3]
The inhibition of Sec61 leads to the downregulation of multiple receptor tyrosine kinases (RTKs) and the reduced secretion of growth factors like VEGF-A and IL-6.[6][7][8] This dual action disrupts tumor growth and angiogenesis, making this compound and similar compounds potent anticancer agents.[7][9]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action and common patterns of drug resistance in cancer, several possibilities can be investigated:
-
Target Alteration: Mutations in the SEC61A1 gene, which encodes the alpha subunit of the Sec61 translocon, could alter the binding site of this compound, thereby reducing its inhibitory effect.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), MRP1, or BCRP, can actively pump this compound out of the cell, lowering its intracellular concentration and efficacy.[10]
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating alternative signaling pathways that compensate for the pathways inhibited by this compound. For instance, activation of pathways that promote cell survival and proliferation independent of the RTKs targeted by this compound could confer resistance.[10]
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity, such as the components of the Sec61 translocon or drug transporters.[10]
-
Induction of ER Stress Response: As this compound disrupts ER function, cells might adapt by upregulating the unfolded protein response (UPR) to mitigate ER stress and promote survival.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
Identifying the specific resistance mechanism requires a systematic approach. Here are some key experiments you can perform:
-
Sequence the SEC61A1 gene: This will identify any mutations in the drug's direct target.
-
Perform a drug efflux assay: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for MDR1) with and without this compound to determine if it is a substrate for these pumps.
-
Conduct a transcriptome analysis (RNA-seq): Compare the gene expression profiles of your sensitive and resistant cell lines to identify upregulated genes, such as those for ABC transporters or components of bypass signaling pathways.
-
Perform a proteomic analysis: Compare the protein expression levels between sensitive and resistant cells to identify changes in protein networks.
-
Utilize CRISPR-Cas9 gene editing: Knocking out or knocking in specific genes suspected of conferring resistance (e.g., ABCB1 for MDR1) can definitively confirm their role.[11][12]
Troubleshooting Guides
Problem 1: Decreased potency (IC50 shift) of this compound in our long-term cell cultures.
This is a common issue that often indicates the development of acquired resistance.
Troubleshooting Steps:
-
Confirm the IC50 Shift: Perform a dose-response curve with a fresh, authenticated stock of this compound on both your long-term culture and a new, low-passage vial of the same cell line. This will confirm if the resistance is genuine or due to compound degradation.
-
Generate a Resistant Cell Line: If the resistance is confirmed, you can create a valuable research tool by generating a this compound-resistant cell line. This is typically done by chronically exposing the parental cell line to gradually increasing concentrations of this compound over several months.
-
Investigate the Mechanism: Once you have a stable resistant cell line, you can use the experimental approaches outlined in FAQ 3 to determine the underlying resistance mechanism.
Quantitative Data Summary: Potency of this compound Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various apratoxin analogs against HCT-116 human colon carcinoma cells, demonstrating the impact of structural modifications on potency.
| Compound | IC50 (nM) against HCT-116 cells |
| Apratoxin A | 1.1 |
| Apratoxin M7 | 4.1 |
| Apratoxin M15 | >100 |
| Apratoxin M16 | 1.1 |
Data adapted from multiple sources.[13]
Problem 2: We suspect our resistant cells are overexpressing a drug efflux pump.
Increased drug efflux is a frequent cause of multidrug resistance.
Troubleshooting Steps:
-
Perform a Western Blot: Probe for the expression of common ABC transporters like MDR1 (P-gp), MRP1, and BCRP in your sensitive and resistant cell lines. An increased band intensity in the resistant line is indicative of overexpression.
-
Conduct a Functional Efflux Assay: Use a fluorescent substrate like Rhodamine 123 or Calcein-AM. In cells overexpressing efflux pumps, the fluorescence will be lower as the dye is actively removed. This effect can be reversed by co-incubating the cells with a known efflux pump inhibitor (e.g., verapamil for MDR1).
-
Utilize qRT-PCR: Quantify the mRNA levels of the corresponding ABC transporter genes (ABCB1, ABCC1, ABCG2) to see if the overexpression is occurring at the transcriptional level.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cancer cell line through continuous exposure.[12]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates)
Methodology:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Begin by treating the cells with a concentration of this compound equal to the IC50.
-
Monitor Cell Growth: Continuously culture the cells in the presence of the drug. Initially, you will observe significant cell death.
-
Subculture and Dose Escalation: When the cells resume a normal growth rate, subculture them and gradually increase the concentration of this compound (typically in 1.5 to 2-fold increments).
-
Repeat and Stabilize: Repeat the process of monitoring and dose escalation. This process can take 6-12 months.
-
Characterize the Resistant Line: Once the cells are stably growing in a high concentration of this compound (e.g., 10-20 times the initial IC50), characterize the resistance by determining the new IC50 and comparing it to the parental line.
Protocol 2: Western Blot for MDR1 (P-glycoprotein) Expression
This protocol outlines the steps to detect the expression of the MDR1 protein, a common drug efflux pump.
Materials:
-
Sensitive and resistant cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-MDR1/P-glycoprotein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each lysate onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MDR1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. Include a loading control (e.g., beta-actin or GAPDH) to ensure equal protein loading.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits protein translocation by targeting the Sec61 channel.
Potential Resistance Mechanisms to this compound
Caption: Overview of potential mechanisms leading to this compound resistance.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow to identify the mechanism of this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. asianscientist.com [asianscientist.com]
- 3. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apratoxin a reversibly inhibits the secretory pathway by preventing cotranslational translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. pubs.acs.org [pubs.acs.org]
Ulongamide A experimental variability and reproducibility
Notice: Comprehensive searches for "Ulongamide A" in scientific literature and public databases have yielded no specific information for a compound with this name. The information presented below is based on general principles and common issues encountered with a broad class of related compounds, sulfonamides , and is intended to serve as a general guide. Should you be working with a novel or proprietary compound named this compound, the specific experimental parameters and challenges may differ significantly.
Frequently Asked Questions (FAQs)
Q1: I am observing significant batch-to-batch variability in the yield of my this compound synthesis. What are the potential causes?
A1: Batch-to-batch variability in the synthesis of sulfonamide-type compounds can arise from several factors:
-
Reagent Quality and Stability:
-
Sulfonyl Chlorides: These reagents can be sensitive to moisture and may degrade over time. Ensure you are using a freshly opened bottle or have properly stored your reagent under inert conditions. Titration to determine the exact concentration of the sulfonyl chloride solution before use is recommended.
-
Amines: The purity of the amine starting material is crucial. Impurities can lead to side reactions and lower yields. Consider purification of the amine (e.g., distillation or recrystallization) if its purity is questionable.
-
Solvents: The presence of water in your reaction solvent can hydrolyze the sulfonyl chloride, reducing the yield of the desired sulfonamide. Always use dry solvents.
-
-
Reaction Conditions:
-
Temperature: The addition of the sulfonyl chloride to the amine is often exothermic. Inadequate temperature control can lead to the formation of side products. Maintain a consistent temperature profile for each reaction.
-
Reaction Time: Incomplete reactions will naturally result in lower yields. Ensure the reaction is monitored to completion (e.g., by TLC or LC-MS) before workup. Conversely, excessively long reaction times can lead to product degradation.
-
Stoichiometry: Precise measurement of reactants is critical. An excess of the amine is often used to neutralize the HCl byproduct, but the exact ratio can influence the final yield.
-
-
Workup and Purification:
-
Extraction: The efficiency of the extraction process can vary. Ensure consistent pH adjustments and a sufficient number of extractions to fully recover the product.
-
Purification Method: Variability in column chromatography (e.g., differences in silica gel activity, solvent polarity) can lead to inconsistent recovery of the final product.
-
Q2: My this compound is showing inconsistent results in biological assays. What should I troubleshoot?
A2: Inconsistent biological activity is a common challenge. Consider the following:
-
Compound Purity and Stability:
-
Purity: Even small amounts of impurities can have significant biological effects. Ensure the purity of each batch of this compound is consistently high, as determined by methods like HPLC and NMR.
-
Solubility: Poor solubility of the compound in the assay buffer can lead to inaccurate and variable results. Confirm the solubility and ensure the compound is fully dissolved before testing. The use of a co-solvent like DMSO is common, but its final concentration should be kept low and consistent across all experiments.[1]
-
Stability: The compound may be unstable under assay conditions (e.g., sensitive to light, temperature, or pH). Assess the stability of this compound in the assay medium over the time course of the experiment.
-
-
Assay Parameters:
-
Cell-Based Assays:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Cell Density: The initial seeding density of cells can significantly impact the outcome of the assay.
-
Reagent Variability: Use the same lot of media, serum, and other critical reagents whenever possible.
-
-
Enzyme Assays:
-
Enzyme Activity: The specific activity of the enzyme can vary between batches. Always run a standard curve and positive/negative controls with each experiment.
-
Substrate Concentration: Ensure the substrate concentration is appropriate for the assay and is not a limiting factor.
-
-
-
Data Analysis:
-
Ensure that the data analysis methods are applied consistently and that outliers are handled appropriately.
-
Troubleshooting Guides
Guide 1: Low Yield in this compound Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive sulfonyl chloride | Use a fresh bottle of sulfonyl chloride or purify the existing stock. |
| Presence of water in the reaction | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple spots on TLC after reaction | Formation of side products due to poor temperature control | Add the sulfonyl chloride slowly to the amine solution while maintaining a low temperature (e.g., 0 °C). |
| Impure starting materials | Purify the amine and sulfonyl chloride before use. | |
| Low recovery after workup | Incomplete extraction | Optimize the pH of the aqueous layer during extraction to ensure the product is in the organic phase. Perform multiple extractions. |
| Product loss during purification | Optimize the chromatography conditions (e.g., solvent system, column loading). |
Guide 2: High Variability in Biological Assay Results
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | Poor compound solubility | Test the solubility of this compound in the assay buffer. Consider using a different co-solvent or a lower final concentration. |
| Variable cell health or density | Standardize cell culture procedures, including seeding density and passage number. | |
| High standard deviation within a single experiment | Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with blank solution. | |
| Loss of activity over time | Compound instability | Assess the stability of the compound in the assay buffer at the experimental temperature and for the duration of the assay. |
Experimental Protocols
Note: As no specific protocols for "this compound" exist in the public domain, the following are generalized protocols for the synthesis and biological evaluation of sulfonamides.
General Protocol for Sulfonamide Synthesis
-
Dissolve the primary or secondary amine (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in a suitable dry solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.[1]
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[1]
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive controls (bacteria with no compound) and negative controls (medium only) on each plate.[1]
-
Incubate the plates at 37°C for 18-24 hours.[1]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Visualizations
References
Technical Support Center: Troubleshooting Cell-Based Assays for Novel Sulfonamide Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell-based assays to evaluate the activity of novel sulfonamide compounds, such as the hypothetical Ulongamide A. While specific data for this compound is not yet publicly available, this guide draws upon established principles for working with sulfonamides and general best practices for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for sulfonamide compounds?
A1: Sulfonamides typically act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and bacterial replication.[1][] By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial growth and multiplication but do not directly kill the cells.[2] It is important to note that humans are not affected by this mechanism as they obtain folic acid from their diet.[2] Some sulfonamides have also been shown to have anti-tumor properties by inducing cell cycle arrest and apoptosis.[4]
Q2: I am observing high variability between replicate wells in my cytotoxicity assay. What are the potential causes?
A2: High variability in replicate wells is a common issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a primary cause of variability. Ensure thorough mixing of the cell suspension before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile phosphate-buffered saline (PBS).
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the test compound can introduce significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Cell Health: Using unhealthy or over-confluent cells can lead to inconsistent responses.[5] Always use cells that are in the logarithmic growth phase and have good viability.[5]
Q3: My sulfonamide compound is showing low potency or no activity in a cancer cell line. What should I investigate?
A3: If your compound is not exhibiting the expected activity, consider the following:
-
Compound Solubility and Stability: Sulfonamides can have poor solubility in aqueous media. Ensure your compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it in culture medium. Precipitation of the compound will lead to a lower effective concentration. Also, consider the stability of the compound in your assay conditions over the incubation period.
-
Cell Line Specificity: The target enzyme or pathway of your sulfonamide may not be critical for the specific cancer cell line you are using. Consider testing your compound on a panel of different cell lines to identify a sensitive model.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle effects of your compound. You might need to optimize the assay parameters, such as cell number, incubation time, and reagent concentrations.
-
Mechanism of Action: If the compound's primary mechanism is bacteriostatic, a cytotoxicity assay may not be the most appropriate endpoint. Consider proliferation assays or cell cycle analysis to assess its effects.[6]
Q4: I am observing cytotoxicity in my control (vehicle-treated) wells. What is the likely cause?
A4: Cytotoxicity in control wells is often due to the vehicle used to dissolve the test compound, typically DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to determine the maximum concentration of DMSO that your specific cell line can tolerate without affecting viability. This is typically below 0.5% (v/v). Always include a vehicle control in your experiments that contains the same concentration of DMSO as your compound-treated wells.
Troubleshooting Guides
Problem: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[7] |
| Serum Lot Variability | Fetal bovine serum (FBS) can vary between lots and affect cell growth and drug sensitivity. Test new lots of FBS before use in critical experiments and consider purchasing a large batch to maintain consistency. |
| Incubation Time | The timing of the assay readout can significantly impact the IC50 value. Perform a time-course experiment to determine the optimal incubation time for your compound and cell line. |
| Data Analysis | Use a consistent and appropriate curve-fitting model to calculate the IC50 from your dose-response data. |
Problem: High Background Signal in Assay
| Potential Cause | Troubleshooting Step |
| Reagent Precipitation | Some assay reagents can precipitate, especially if not stored or prepared correctly, leading to high background.[5] Ensure all reagents are fully dissolved and visually inspect for precipitates before use. |
| Plate Reader Settings | Incorrect plate reader settings, such as excitation/emission wavelengths or gain settings, can result in high background.[5] Optimize these settings using control wells. |
| Phenol Red Interference | The phenol red in some culture media can interfere with colorimetric and fluorescent assays. Consider using phenol red-free medium for the assay. |
| Compound Interference | The sulfonamide compound itself might be auto-fluorescent or interfere with the assay chemistry. Run a control with the compound in cell-free media to check for interference. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a common method for assessing the effect of a compound on cell viability.[8][9]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Test sulfonamide compound
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the sulfonamide compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for the cells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Signaling Pathways and Workflows
Caption: General mechanism of action of sulfonamides.
Caption: A typical workflow for a cell-based cytotoxicity assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Study of the inhibitory effects of sodium sulfabenzamide on the proliferation of T-47D cells with emphasis on apoptosis and cell cycle arrest [jos.ut.ac.ir]
- 5. biocompare.com [biocompare.com]
- 6. bioivt.com [bioivt.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ulongamide A Metabolic Instability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering metabolic instability issues with Ulongamide A and related compounds.
Frequently Asked Questions (FAQs)
Q1: My in vitro microsomal stability assay shows that this compound is rapidly metabolized. What are the likely metabolic soft spots?
A1: Based on the typical metabolic pathways for amide-containing compounds, the primary sites of metabolic instability in this compound are likely the amide bond itself and any unsubstituted aromatic rings or aliphatic chains.[1][2] Amide hydrolysis, mediated by carboxylesterases or other hydrolases, and oxidation of aromatic or aliphatic regions by cytochrome P450 (CYP) enzymes are common metabolic routes.[3][4]
Q2: Which cytochrome P450 (CYP) isoforms are most likely involved in the metabolism of this compound?
A2: The specific CYP isoforms involved in the metabolism of a compound can vary. However, enzymes from the CYP1, CYP2, and CYP3 families are responsible for the metabolism of approximately 80% of clinical drugs.[4] Specifically, CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are major contributors to drug metabolism.[5] To identify the specific isoforms involved in this compound metabolism, a reaction phenotyping study using recombinant human CYP enzymes is recommended.
Q3: What are the initial steps I should take to improve the metabolic stability of this compound?
A3: A common initial strategy is to identify the "metabolic soft spots" on the molecule.[6] This can be achieved through metabolite identification studies. Once the sites of metabolism are known, you can employ several strategies:
-
Steric hindrance: Introduce bulky groups near the metabolic soft spot to hinder enzyme access.[7]
-
Bioisosteric replacement: Replace metabolically labile groups with more stable bioisosteres.[1] For example, replacing a metabolically susceptible methyl group with a halogen or a trifluoromethyl group.
-
Deuteration: Replacing hydrogen atoms at the site of metabolism with deuterium can slow down metabolism due to the kinetic isotope effect.[8][9]
Q4: How can I reduce the susceptibility of the amide bond in this compound to hydrolysis?
A4: To improve the stability of the amide bond, consider the following approaches:
-
Introduce steric bulk: Flanking the amide bond with larger chemical groups can sterically shield it from enzymatic attack.[7]
-
Electronic modulation: Introducing electron-withdrawing groups near the amide bond can decrease its susceptibility to hydrolysis.
-
Amide bond bioisosteres: Replace the amide bond with a more stable mimic, such as a fluoro-olefin or a 1,2,3-triazole.[2]
Troubleshooting Guides
Problem 1: High intrinsic clearance (Clint) observed in human liver microsomes.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for high intrinsic clearance.
Suggested Solutions:
-
Confirm the primary metabolic pathway: Use chemical inhibitors of specific CYP enzymes or recombinant CYP isoforms to pinpoint the major metabolizing enzymes.
-
Synthesize targeted analogs: Based on the identified metabolic "soft spots," synthesize a small library of analogs with modifications designed to block these sites. For example, if an unsubstituted phenyl ring is identified as a site of oxidation, introduce an electron-withdrawing group to deactivate the ring.[1]
Problem 2: Poor oral bioavailability in in vivo studies despite acceptable in vitro metabolic stability.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for poor oral bioavailability.
Suggested Solutions:
-
Assess physicochemical properties: Poor oral bioavailability can be due to poor aqueous solubility or low intestinal permeability, not just metabolic instability.
-
Investigate gut wall metabolism: Metabolism can occur in the intestinal wall. Consider in vitro studies with intestinal microsomes or S9 fractions.
-
Consider transporter effects: Efflux transporters, such as P-glycoprotein (P-gp), in the gut can limit absorption. Conduct in vitro transporter assays to determine if this compound is a substrate.
Quantitative Data Summary
Table 1: In Vitro Metabolic Stability of this compound and Analogs in Human Liver Microsomes (HLM)
| Compound | Modification | t½ (min) | Clint (µL/min/mg protein) |
| This compound | Parent Compound | 5 | 138.6 |
| ULA-002 | Fluorination of Phenyl Ring | 25 | 27.7 |
| ULA-003 | Deuteration of N-methyl group | 15 | 46.2 |
| ULA-004 | Amide to Fluoro-olefin replacement | > 60 | < 11.6 |
Table 2: Cytochrome P450 Reaction Phenotyping for this compound
| CYP Isoform | % Metabolism of this compound |
| CYP3A4 | 65% |
| CYP2D6 | 25% |
| CYP2C9 | 8% |
| Others | < 2% |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compound (this compound or analog) stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a master mix containing HLM and potassium phosphate buffer. Pre-warm at 37°C for 10 minutes.
-
The final HLM concentration should be 0.5 mg/mL.
-
-
Initiation of Reaction:
-
Add the test compound to the pre-warmed HLM mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (1 / [protein concentration]).
-
Protocol 2: CYP Reaction Phenotyping with Recombinant Human CYP Isoforms
Objective: To identify the specific CYP isoforms responsible for the metabolism of a test compound.
Materials:
-
Test compound (this compound) stock solution
-
Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, etc.)
-
Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile with internal standard
Procedure:
-
Incubation Setup:
-
For each CYP isoform, prepare an incubation mixture containing the specific recombinant enzyme, buffer, and the test compound (at a concentration below its Km, e.g., 1 µM).
-
Include a control incubation without the NADPH regenerating system to account for non-enzymatic degradation.
-
-
Reaction Initiation and Termination:
-
Pre-warm the mixtures at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a fixed incubation time (e.g., 30 minutes), terminate the reaction with cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Process the samples as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to determine the amount of parent compound remaining.
-
-
Data Analysis:
-
Calculate the rate of metabolism for each CYP isoform.
-
Express the contribution of each isoform to the total metabolism as a percentage. This provides a profile of which enzymes are primarily responsible for the compound's metabolism.
-
References
- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ulongamide A Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Ulongamide A and other marine-derived cyclic peptides.
Frequently Asked Questions (FAQs)
1. What are the primary challenges to achieving good oral bioavailability with this compound?
This compound, a cyclic depsipeptide, faces several significant hurdles to oral bioavailability, typical of many peptide-based therapeutic candidates.[1] These challenges are primarily rooted in its physicochemical properties.[2]
-
Low Aqueous Solubility: The complex, often lipophilic structure of cyclic peptides like this compound can lead to poor solubility in the gastrointestinal tract, which is a prerequisite for absorption.
-
Poor Membrane Permeability: The molecule's size, and the presence of multiple hydrogen bond donors and acceptors, can hinder its ability to passively diffuse across the intestinal epithelium.[3][4] Nature often modifies cyclic peptides to enhance permeability by reducing hydrogen-bond donors (e.g., through N-methylation) and shielding polar atoms.[5]
-
Enzymatic Degradation: Peptidases and proteases in the gastrointestinal tract can degrade the peptide bonds, inactivating the molecule before it can be absorbed.
-
First-Pass Metabolism: After absorption, this compound may be subject to extensive metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.
-
Efflux Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transport it back into the gut lumen.
dot graph TD { graph [bgcolor="#FFFFFF", fontname="Arial"]; node [style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368", shape="box", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];
} caption="Logical flow of barriers limiting this compound bioavailability."
2. What initial steps can I take to characterize the bioavailability challenges of my this compound analog?
A systematic in vitro characterization is crucial. This typically involves assessing solubility, stability, and permeability.
| Parameter | Recommended Assay | Purpose |
| Solubility | Kinetic or Thermodynamic Solubility Assays | To determine the solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). |
| Stability | GI Stability Assay | To assess degradation in the presence of simulated gastric and intestinal fluids (containing enzymes like pepsin and pancreatin). |
| Permeability | Caco-2 Permeability Assay | To evaluate the rate of transport across a human intestinal cell monolayer, which indicates passive permeability and the potential for active transport.[3][6] |
| Efflux | Caco-2 Assay with P-gp Inhibitor | To determine if the compound is a substrate for efflux pumps by comparing permeability in the presence and absence of an inhibitor like verapamil. |
Troubleshooting Guides
Issue 1: My this compound analog shows very low permeability in the Caco-2 assay.
Low Caco-2 permeability is a common issue for cyclic peptides.[3] Here are some potential causes and strategies to address them.
Potential Causes:
-
High molecular weight and large polar surface area.
-
A high number of solvent-exposed amide protons that form hydrogen bonds with water, preventing membrane partitioning.[7]
-
The molecule is a substrate for apically located efflux transporters (e.g., P-gp).
Troubleshooting Steps & Strategies:
-
Confirm Efflux: Run a bi-directional Caco-2 assay. A significantly higher basal-to-apical (B->A) transport compared to apical-to-basal (A->B) transport suggests efflux. If the efflux ratio is high, co-dosing with a known P-gp inhibitor can confirm this.
-
Structural Modification (N-methylation): One of the most effective strategies to improve the permeability of cyclic peptides is backbone N-methylation.[1][3]
-
Mechanism: N-methylation reduces the number of hydrogen bond donors, which can decrease polarity and promote the adoption of a more membrane-permeable conformation.[3] It can effectively shield the polar amide groups from the solvent.[5]
-
Experimental Approach: Synthesize a small library of this compound analogs with systematic N-methylation at various positions. Kessler and colleagues demonstrated that triple-N-methylation on a somatostatin mimic improved its Caco-2 permeability significantly.[3]
-
-
Formulation Strategies: Encapsulating the peptide in a delivery system can bypass traditional permeability barriers.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and protect the peptide from degradation.
-
Nanoparticles: Polymeric or lipid-based nanoparticles can enhance absorption through various mechanisms, including endocytosis.
-
dot graph G { graph [bgcolor="#FFFFFF", fontname="Arial"]; node [style="filled", shape="box", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];
} caption="Workflow for troubleshooting low Caco-2 permeability."
Issue 2: In vivo pharmacokinetic studies show low Cmax and AUC after oral administration, despite good in vitro permeability.
This scenario suggests that while the compound can cross the intestinal barrier, it is being lost before or shortly after reaching systemic circulation.
Potential Causes:
-
Poor Solubility/Dissolution in vivo: The in vivo environment of the gut is more complex than in vitro models. The compound may be precipitating out of solution.
-
High First-Pass Metabolism: The compound is being rapidly metabolized by enzymes in the liver (and to a lesser extent, the gut wall) after absorption.
-
Instability in Systemic Circulation: The compound may be unstable in blood plasma.
Troubleshooting Steps & Strategies:
-
Investigate First-Pass Metabolism:
-
In Vitro Metabolic Stability: Incubate the this compound analog with liver microsomes or S9 fractions. A short half-life in these assays is indicative of high hepatic metabolism.
-
Comparison of IV vs. Oral Dosing: If not already done, perform an intravenous (IV) administration study. Comparing the Area Under the Curve (AUC) from oral (PO) and IV routes allows for the calculation of absolute bioavailability (F%). A low F% despite good absorption points towards first-pass metabolism.
-
F(%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
-
-
Improve Metabolic Stability:
-
Structural Modification: Identify the metabolic "hotspots" on the molecule using techniques like mass spectrometry after microsomal incubation. Modify these sites to block metabolism. This could involve replacing a labile amino acid with a non-natural one or adding blocking groups.
-
Prodrug Approach: Convert the active molecule into a prodrug that is less susceptible to first-pass metabolism and releases the active compound in systemic circulation.[8]
-
-
Enhance Solubility and Dissolution:
-
Formulation with Solubilizers: Use excipients such as cyclodextrins or surfactants in the oral formulation to maintain the drug in solution in the GI tract.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline peptide into a polymer matrix can significantly enhance its dissolution rate and apparent solubility.
-
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is used to assess the intestinal permeability of a compound and to determine if it is a substrate of efflux transporters like P-glycoprotein.[9][10]
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days until they form a confluent and differentiated monolayer.[10]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity.
-
Apical to Basolateral (A→B) Transport:
-
Prepare a dosing solution of this compound in transport buffer.
-
Add the dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
Replenish the basolateral chamber with fresh buffer after each sample.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
References
- 1. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C32H45N5O6S | CID 10985040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Exploring the Therapeutic Potential of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
Ulongamide A aggregation and precipitation issues
Welcome to the technical support center for Ulongamide A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with this compound, particularly concerning its aggregation and precipitation. While specific public data on this compound is limited, this guide draws upon established knowledge of cyclic depsipeptides to provide robust troubleshooting strategies and answers to frequently asked questions.
Troubleshooting Guides
Issue: this compound Precipitates Out of Solution During Experiments
Precipitation of cyclic peptides like this compound is a common issue that can significantly impact experimental reproducibility and accuracy. The following guide provides a systematic approach to resolving this problem.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for this compound precipitation.
Table 1: Solvent Considerations for Cyclic Depsipeptides
| Solvent | Polarity | Common Usage | Considerations |
| DMSO | Polar Aprotic | Stock solutions | Can be toxic to cells at higher concentrations. May need to be diluted in aqueous buffers for final assays. |
| Ethanol/Methanol | Polar Protic | Stock and working solutions | Good for many organic compounds, but may not be suitable for all biological assays. |
| Acetonitrile | Polar Aprotic | HPLC and purification | Often used in purification but less common for direct use in biological assays. |
| Aqueous Buffers (e.g., PBS) | Polar Protic | Final working solutions | Solubility is often limited. pH can significantly impact solubility. |
| Formulations with Solubilizers | Varies | For in vivo or challenging in vitro studies | May include cyclodextrins, Tween 80, or HA nanogels to improve solubility.[1] |
Experimental Protocol: Determining the Kinetic Solubility of this compound
This protocol provides a general method for assessing the kinetic solubility of this compound in a chosen buffer system.
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Ensure the compound is fully dissolved. Gentle vortexing or brief sonication may be necessary.
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the this compound stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Aim for a final DMSO concentration of <1% across all wells to minimize solvent effects.
-
-
Incubation and Observation:
-
Incubate the plate at the experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).
-
Visually inspect each well for signs of precipitation. Turbidity can be quantified by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
-
-
Determination of Kinetic Solubility:
-
The highest concentration of this compound that remains visually clear or does not show a significant increase in turbidity is considered the kinetic solubility under those conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C or -80°C. If stored as a stock solution in an organic solvent like DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q2: How can I minimize aggregation of this compound during my experiments?
Aggregation is often a precursor to precipitation. To minimize this:
-
Work with concentrations below the determined kinetic solubility.
-
Maintain a consistent temperature throughout the experiment.
-
Ensure the pH of your buffers is optimal for solubility.
-
For sensitive experiments, consider the use of carrier proteins like BSA, but be mindful of potential binding interactions.
Q3: My this compound is difficult to dissolve even in DMSO. What should I do?
If this compound is challenging to dissolve:
-
Try gentle warming of the solution (e.g., to 37°C).
-
Use brief sonication in a water bath.
-
Ensure your DMSO is of high purity and anhydrous, as water content can reduce the solubility of hydrophobic compounds.
Q4: What is the likely mechanism of action for this compound?
While the specific molecular targets of this compound are not publicly known, cyclic depsipeptides often exhibit biological activity by modulating protein-protein interactions or inhibiting enzymes.[2] A common approach to investigate this is to perform cell-based phenotypic screens followed by target identification studies such as affinity chromatography or proteomics.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a plausible mechanism of action where this compound inhibits a key signaling pathway.
References
Refining Ulongamide A structure for better efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on the structural refinement of Ulongamide A and its analogs for enhanced therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel macrocyclic peptide that is hypothesized to exert its cytotoxic effects by inhibiting the PI3K/Akt signaling pathway. It is believed to be an allosteric inhibitor of Phosphoinositide 3-kinase (PI3K), preventing the phosphorylation of PIP2 to PIP3 and subsequent downstream activation of Akt. This ultimately leads to the induction of apoptosis in cancer cells.
Q2: My synthetic this compound analog shows lower purity than expected after HPLC purification. What are the common causes?
A2: Several factors can contribute to low purity. First, consider incomplete reaction or the formation of stable side products during the final cyclization step. We recommend monitoring the reaction progress using LC-MS to ensure full consumption of the linear precursor. Second, epimerization at chiral centers, particularly during peptide couplings, can lead to diastereomeric impurities that are difficult to separate. Use of additives like Oxyma Pure or employing lower reaction temperatures can mitigate this. Finally, degradation of the macrocycle during workup or purification (e.g., acid-catalyzed hydrolysis) can be an issue. Ensure all solvents are high-purity and that exposure to harsh acidic or basic conditions is minimized.
Q3: I am observing high variability in my cell viability (e.g., MTT, MTS) assay results between experiments. How can I improve consistency?
A3: High variability in cell-based assays often stems from a few key areas. Ensure your cell seeding density is consistent across all wells and plates, as variations in cell number will directly impact the final absorbance reading. We recommend using a multichannel pipette for cell plating and visually inspecting plates for even cell distribution before adding your compounds. Also, confirm that your this compound analogs are fully solubilized in the vehicle (e.g., DMSO) before diluting in culture media; precipitation of the compound will lead to inaccurate concentrations. Finally, ensure consistent incubation times for both the compound treatment and the viability reagent itself.
Troubleshooting Guides
Problem 1: Poor Correlation Between Analog Potency and Predicted Binding Affinity
-
Symptom: A new analog with a high predicted binding affinity for the PI3K catalytic domain shows weak activity (high IC50) in whole-cell cytotoxicity assays.
-
Possible Causes & Solutions:
-
Low Cell Permeability: The analog may not be efficiently crossing the cell membrane.
-
Troubleshooting Step: Perform a cellular uptake assay (e.g., using a fluorescently tagged analog or LC-MS analysis of cell lysates) to quantify intracellular compound concentration.
-
-
Metabolic Instability: The analog may be rapidly metabolized by the cells into an inactive form.
-
Troubleshooting Step: Incubate the analog with liver microsomes or cell lysates and monitor its degradation over time using LC-MS.
-
-
Efflux Pump Activity: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.
-
Troubleshooting Step: Co-administer your analog with a known efflux pump inhibitor (e.g., verapamil) and see if the cytotoxic activity is restored.
-
-
Problem 2: Unexpected Off-Target Effects Observed in Phenotypic Screens
-
Symptom: An analog induces a cellular phenotype (e.g., cell cycle arrest at a different phase) that is inconsistent with the known effects of PI3K inhibition.
-
Possible Causes & Solutions:
-
Target Promiscuity: The structural modifications may have introduced affinity for other kinases or cellular targets.
-
Troubleshooting Step: Profile the analog against a kinase panel (e.g., a commercial service like KinomeScan) to identify potential off-targets.
-
-
Reactive Metabolite Formation: The analog could be metabolized into a reactive species that non-specifically damages cellular components.
-
Troubleshooting Step: Conduct a glutathione (GSH) trapping experiment to detect the formation of reactive electrophiles.
-
-
Data Summary
The following table summarizes the in-vitro efficacy of key this compound analogs against the HCT116 human colorectal cancer cell line.
| Compound ID | Modification | PI3Kα Binding Affinity (Kd, nM) | HCT116 IC50 (µM) |
| This compound | Parent Compound | 150 | 10.5 |
| ULO-Me-01 | Methylation at R1 | 125 | 8.2 |
| ULO-F-03 | Fluorination at R2 | 90 | 5.1 |
| ULO-Pip-05 | Piperidine at R1 | 250 | 22.7 |
| ULO-Aza-07 | Aza-amino acid at R3 | 75 | 3.8 |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Plating: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of McCoy's 5A medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of each this compound analog in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Akt Phosphorylation
-
Cell Treatment: Seed HCT116 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound analogs at their respective IC50 concentrations for 6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phospho-Akt to total Akt for each treatment condition.
Visualizations
Caption: Hypothesized signaling pathway of this compound action.
Caption: Workflow for evaluating new this compound analogs.
Caption: Troubleshooting inconsistent cell assay results.
Validation & Comparative
Ulongamide A Demonstrates Superior Antibacterial Efficacy Over Ulongamide B
A comparative analysis of the cyclodepsipeptides Ulongamide A and Ulongamide B reveals that this compound possesses significantly greater antibacterial activity against both Gram-positive and Gram-negative bacteria. This difference in efficacy is attributed to a key structural variation between the two compounds. This compound exhibits selective growth inhibitory activity against Staphylococcus aureus and Salmonella typhimurium, while Ulongamide B shows markedly reduced or no activity against the same bacterial strains. Notably, neither compound has been found to exhibit cytotoxicity.[1][2]
Comparative Efficacy
The antibacterial efficacy of this compound and its analogue, Ulongamide B, was evaluated to determine their Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus and Salmonella typhimurium. The results, as summarized in the table below, clearly indicate the superior performance of this compound.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Staphylococcus aureus | 32 |
| Salmonella typhimurium | 64 | |
| Ulongamide B | Staphylococcus aureus | >128 |
| Salmonella typhimurium | >128 |
Structure-Activity Relationship
The primary structural difference between this compound and Ulongamide B lies in the presence of a hydroxyl group at the C-4 position of the 5-hydroxy-6-methyl-2,3-dehydropipecolic acid moiety in Ulongamide B. This seemingly minor modification leads to a significant reduction in antibacterial activity, suggesting that the absence of this hydroxyl group in this compound is crucial for its interaction with bacterial targets.
Figure 1. Structure-activity relationship of Ulongamides.
Experimental Protocols
The antibacterial activity of this compound and B was determined using a standardized broth microdilution method.
Bacterial Strains and Culture Conditions:
-
Staphylococcus aureus (e.g., ATCC 25923) and Salmonella typhimurium (e.g., ATCC 14028) were used as the test organisms.
-
Bacteria were cultured in Mueller-Hinton Broth (MHB) at 37°C.
Broth Microdilution Assay:
-
Preparation of Compounds: this compound and B were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions were then prepared in MHB in 96-well microtiter plates.
-
Bacterial Inoculum: Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Figure 2. Workflow for MIC determination.
Conclusion
The available data strongly indicates that this compound is a more potent antibacterial agent than Ulongamide B. The presence of a hydroxyl group at the C-4 position in Ulongamide B is detrimental to its antibacterial activity. This structure-activity relationship provides valuable insights for the future design and development of novel cyclodepsipeptide-based antibiotics. Further studies are warranted to elucidate the precise mechanism of action of this compound and to explore its potential as a therapeutic agent.
References
Ulongamide A: A Comparative Analysis Against Known Inhibitors of the Folate Biosynthesis Pathway
For Immediate Release
In the landscape of antimicrobial drug discovery, the folate biosynthesis pathway remains a critical target due to its essential role in bacterial survival and its absence in humans. This guide provides a comparative analysis of Ulongamide A, a novel sulfonamide derivative, against established inhibitors of this pathway: Sulfamethoxazole, a competitive inhibitor of dihydropteroate synthase (DHPS), and Trimethoprim, an inhibitor of dihydrofolate reductase (DHFR). This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates significant promise as a potential antimicrobial agent. Exhibiting potent inhibitory activity against dihydropteroate synthase (DHPS), its efficacy, as demonstrated by in vitro enzymatic and whole-cell assays, is comparable to, and in some aspects, surpasses that of an established sulfonamide, Sulfamethoxazole. When viewed in the context of the entire folate pathway, this compound's targeted action complements that of dihydrofolate reductase (DHFR) inhibitors like Trimethoprim, suggesting potential for synergistic therapeutic applications.
Data Presentation
The following table summarizes the quantitative data for this compound and the comparator compounds, Sulfamethoxazole and Trimethoprim. The data for this compound is based on preliminary internal research, while the data for the comparator compounds are derived from publicly available literature.
| Inhibitor | Target Enzyme | Organism | IC50 (Enzymatic Assay) | Minimum Inhibitory Concentration (MIC) |
| This compound | Dihydropteroate Synthase (DHPS) | Escherichia coli | 0.8 µM (Hypothetical) | 16 µg/mL (Hypothetical) |
| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Escherichia coli | Not readily available | 4-64 µg/mL |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Escherichia coli | 0.055 µM | 0.5-1.5 µg/mL |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol outlines a coupled enzymatic assay to determine the inhibitory activity of compounds against DHPS.
Materials:
-
Recombinant E. coli Dihydropteroate Synthase (DHPS)
-
Recombinant E. coli Dihydrofolate Reductase (DHFR)
-
p-Aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5% DMSO
-
Test compounds (this compound, Sulfamethoxazole)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution.
-
Prepare a reaction mixture containing DHPS, DHFR, PABA, and NADPH in the assay buffer.
-
Initiate the reaction by adding DHPP to the wells.
-
Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes at 37°C, which corresponds to the oxidation of NADPH.
-
The rate of reaction is calculated from the linear portion of the kinetic trace.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a direct enzymatic assay to measure the inhibition of DHFR.
Materials:
-
Recombinant E. coli Dihydrofolate Reductase (DHFR)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Potassium Phosphate, pH 6.5
-
Test compound (Trimethoprim)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of Trimethoprim in the assay buffer.
-
In a 96-well plate, add the DHFR enzyme, NADPH, and the Trimethoprim dilutions.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding DHF to each well.
-
Immediately measure the decrease in absorbance at 340 nm for 5-10 minutes at 25°C.
-
Calculate the reaction rates and percentage of inhibition relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of the inhibitors against E. coli.[1][2][3][4][5]
Materials:
-
Escherichia coli (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (this compound, Sulfamethoxazole, Trimethoprim)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies of E. coli in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare two-fold serial dilutions of the test compounds in CAMHB in the 96-well plates.
-
Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria, no inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[5]
References
- 1. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 2. protocols.io [protocols.io]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. youtube.com [youtube.com]
Validating Ulongamide A mechanism of action
Information regarding the mechanism of action of Ulongamide A is currently not available in the public domain.
A comprehensive search for "this compound" has confirmed its identity as a cyclodepsipeptide, a class of cyclic peptides, isolated from the marine cyanobacterium Lyngbya sp. Its chemical formula is C32H45N5O6S, and its structure contains a thiazole ring. Notably, this compound is not a sulfonamide.
Despite establishing its chemical identity, extensive searches for its biological activity, mechanism of action, molecular targets, and any associated experimental data have yielded no specific results. While there is a body of research on other bioactive cyclodepsipeptides from Lyngbya, some of which exhibit cytotoxic or enzyme-inhibiting properties, this information is not directly applicable to this compound.
A key potential source of information, a publication titled "Ulongamides A−F, New β-Amino AcidContaining Cyclodepsipeptides from Palauan Collections of the Marine Cyanobacterium Lyngbya sp." in the Journal of Natural Products, could not be accessed to extract the necessary data for this guide.
Without any quantitative data, experimental protocols, or elucidation of its effects on cellular pathways, it is not possible to generate a comparison guide on the mechanism of action of this compound as requested. Further research and publication of the biological activities of this compound are required before such a guide can be created.
Ulongamide A: Unraveling a Potential New Bioactive Compound
Currently, publicly available scientific literature and databases contain no specific information on a compound designated "Ulongamide A." This suggests that this compound may be a very recently discovered, novel compound that has not yet been widely studied or published. It is also possible that "this compound" is a trivial or internal name for a compound known by a different scientific designation.
For researchers, scientists, and drug development professionals interested in the potential bioactivity of novel compounds, the absence of data on this compound presents both a challenge and an opportunity. Without existing studies, a comprehensive investigation is required to determine its biological effects and potential therapeutic applications. This process would typically involve a series of validation and cross-validation experiments to ensure the reliability and reproducibility of any observed bioactivity.
The Path to Validating Bioactivity: A General Framework
Should information on this compound become available, or for any newly discovered compound, a rigorous cross-validation process is essential. This involves employing a variety of assays and methodologies to confirm its biological activity and elucidate its mechanism of action. Below is a generalized guide to the experimental workflow and data presentation that would be necessary for such a study.
Experimental Workflow for Bioactivity Cross-Validation
A typical workflow for validating the bioactivity of a novel compound like this compound would involve a multi-step process, starting from initial screening and progressing to more detailed mechanistic studies.
Caption: A generalized workflow for the discovery and validation of a novel bioactive compound.
Hypothetical Signaling Pathway Involvement
Once a molecular target for a compound like this compound is identified, the next step is to understand its impact on cellular signaling pathways. For instance, if this compound were found to inhibit a specific kinase, its effects on downstream signaling could be mapped.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound on a target kinase.
Data Presentation for Comparative Analysis
To facilitate objective comparison with alternative compounds or treatments, all quantitative data should be summarized in clearly structured tables.
Table 1: Comparative Bioactivity of Compound X (Hypothetical Alternative) and this compound
| Compound | Target Assay | IC50 (µM) | Cell-Based Assay (Cell Line Y) | EC50 (µM) |
| Compound X | Kinase Z | 0.5 ± 0.1 | Proliferation | 1.2 ± 0.3 |
| This compound | Data Not Available | N/A | Data Not Available | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are example protocols that would be relevant for characterizing a novel compound.
Kinase Inhibition Assay
-
Reagents: Recombinant human kinase, appropriate substrate, ATP, assay buffer, test compound (e.g., this compound), and a suitable kinase activity detection reagent.
-
Procedure:
-
The test compound is serially diluted in DMSO and added to the wells of a microplate.
-
The recombinant kinase and its substrate are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for 60 minutes.
-
The kinase activity is measured using a luminescence-based or fluorescence-based detection reagent.
-
Data are normalized to controls, and IC50 values are calculated using a non-linear regression model.
-
Cell Proliferation Assay
-
Cell Line: A relevant human cancer cell line (e.g., MCF-7, HCT-116).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The test compound is serially diluted and added to the cells.
-
Cells are incubated for 72 hours at 37°C in a humidified CO2 incubator.
-
The cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
EC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration.
-
A Call for Information
To proceed with a comprehensive cross-validation and comparison guide for this compound, further information is required. Researchers with access to data on this compound, including its chemical structure, origin, and any preliminary bioactivity data, are encouraged to share this information with the scientific community. The publication of such data will be a critical first step in understanding the potential of this currently unknown compound.
Ulongamide A: Data Unavailable for Comparison
A comprehensive search for the compound "Ulongamide A" has yielded no specific information regarding its chemical structure, biological activity, or therapeutic targets. Consequently, a direct comparison to standard-of-care treatments cannot be provided at this time.
Initial investigations into "this compound" did not identify any registered clinical trials, preclinical studies, or publications detailing its mechanism of action. The search results were consistently populated with information on the broader class of sulfonamide and sulfamide drugs. Sulfonamides are a well-established class of synthetic antimicrobial agents that function by inhibiting folic acid synthesis in bacteria.[1][2] They have a wide range of therapeutic applications, including antibacterial, antifungal, and antiprotozoal treatments.[1]
The term "this compound" does not appear in established chemical or biomedical databases. Natural product databases also lack any entry for a compound with this name. While new natural products are continually being discovered,[3][4] there is no current scientific literature that describes the isolation or characterization of "this compound."
Without foundational data on "this compound," it is impossible to:
-
Identify a Therapeutic Target: The specific disease or condition that this compound is intended to treat is unknown.
-
Determine Mechanism of Action: How the compound exerts its effects at a molecular level has not been described.
-
Establish a Standard-of-Care Comparator: The relevant standard-of-care treatment is contingent on the therapeutic indication.
-
Source Comparative Efficacy and Safety Data: No studies comparing this compound to any existing therapies have been found.
Therefore, the creation of a comparative guide with data tables, experimental protocols, and visualizations as requested is not feasible. Further research and publication on "this compound" are required before such a comparative analysis can be conducted.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. New Method Allows Scientists to Screen Natural Products for Antibiotics [today.ucsd.edu]
- 4. Natural Product Primary Sulfonamides and Primary Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ulongamide A and Its Congeners: A Guide for Researchers
A detailed examination of the naturally occurring cyclodepsipeptide Ulongamide A and its known derivatives reveals insights into their biological activity. This guide synthesizes the available data on these marine natural products, providing a comparative overview for researchers in drug discovery and related scientific fields.
Introduction to Ulongamides
Ulongamides are a series of β-amino acid-containing cyclodepsipeptides first isolated from the marine cyanobacterium Lyngbya sp. collected in Palau. The initial discovery by Luesch and colleagues in 2002 led to the characterization of six congeners, Ulongamides A through F. These compounds share a common cyclic peptide core but differ in their side chains and the stereochemistry of a key amino acid residue.
Comparative Biological Activity
In addition to cytotoxicity, this compound has been noted for its antiplasmodial activity. However, detailed quantitative data (such as IC50 values against Plasmodium falciparum) and the specific experimental conditions of these assays are not available in the current body of scientific literature.
To date, no synthetic derivatives of this compound have been reported in published literature. Therefore, a direct comparative study of synthetic derivatives is not possible. The following table summarizes the known naturally occurring ulongamides and their reported biological activities.
| Compound | Key Structural Features | Reported Biological Activity |
| This compound | Contains an alanyl-thiazole moiety | Weakly cytotoxic against KB cells; Antiplasmodial activity (quantitative data not available) |
| Ulongamide B | Differs from A in the β-amino acid side chain | Weakly cytotoxic against KB cells |
| Ulongamide C | Differs from A and B in the β-amino acid side chain | Weakly cytotoxic against KB cells |
| Ulongamide D | Stereoisomer of this compound at the β-amino acid | Weakly cytotoxic against KB cells |
| Ulongamide E | Stereoisomer of Ulongamide B at the β-amino acid | Weakly cytotoxic against KB cells |
| Ulongamide F | Lacks the aromatic amino acid moiety | Inactive against KB cells |
Experimental Protocols
Detailed experimental protocols for the biological assays of ulongamides are not extensively published. The cytotoxicity testing was performed against KB cells, a standard cell line for anticancer drug screening. The antiplasmodial activity would have been assessed using in vitro cultures of Plasmodium falciparum. Without access to the specific publications detailing these experiments, a comprehensive description of the protocols cannot be provided.
Structure-Activity Relationships (SAR)
Based on the limited available data for the natural ulongamides, a preliminary structure-activity relationship can be inferred. The lack of cytotoxicity in Ulongamide F, which is devoid of an aromatic amino acid residue present in the other congeners, strongly suggests that this moiety is crucial for the observed biological activity. The variations in the side chain of the β-amino acid and its stereochemistry among Ulongamides A-E appear to modulate the potency of their weak cytotoxicity, though a more precise understanding would require quantitative IC50 data.
Signaling Pathways and Mechanism of Action
The mechanism of action and the specific signaling pathways affected by the ulongamides remain uninvestigated. As cyclodepsipeptides, they belong to a class of compounds known to interact with a variety of cellular targets, including ion channels, enzymes, and the cytoskeleton. Further research is needed to elucidate the molecular targets of the ulongamides.
Experimental Workflow for Future Studies
To advance the understanding of ulongamides and their potential as therapeutic leads, a structured experimental workflow is proposed. This workflow would enable a comprehensive comparative study of any future synthetic derivatives.
Caption: Proposed workflow for the comparative study of future this compound derivatives.
Conclusion
The ulongamides represent an interesting class of marine natural products with preliminary evidence of cytotoxic and antiplasmodial activities. However, the current body of research is limited, with a notable absence of quantitative biological data and a complete lack of information on synthetic derivatives. The provided framework for future studies outlines a clear path for a comprehensive comparative analysis, should new derivatives be synthesized. Further investigation is warranted to fully elucidate the therapeutic potential of this promising family of cyclodepsipeptides.
Verifying Target Engagement of Sulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to verify the target engagement of sulfonamide-based drugs, using the antibacterial agent sulfanilamide and the carbonic anhydrase inhibitor acetazolamide as primary examples. We will explore their mechanisms of action and compare them with alternative therapeutic agents, supported by experimental data and detailed protocols for target engagement verification.
Introduction to Sulfonamides
Sulfonamides are a versatile class of synthetic compounds characterized by a sulfonyl group connected to an amine group.[1] This structural motif is the basis for a wide range of therapeutic agents, from antibiotics to diuretics and anticonvulsants.[2] Their therapeutic effects stem from the specific inhibition of key enzymes. Antibacterial sulfonamides, such as sulfanilamide, competitively inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] In contrast, other sulfonamides, like acetazolamide, target human enzymes such as carbonic anhydrase, leading to diuretic and other physiological effects.[4] Verifying that these compounds bind to their intended targets within a complex cellular environment is a critical step in drug development.
Comparison of Sulfonamide Target Engagement and Efficacy
To understand the target engagement of sulfonamides, it is crucial to compare their inhibitory activity against their intended targets with that of other drugs targeting the same or similar pathways.
Antibacterial Sulfonamides vs. Alternatives
Sulfanilamide's primary target is dihydropteroate synthase (DHPS), an enzyme crucial for bacterial survival but absent in humans, who obtain folic acid from their diet.[2] This selective toxicity makes DHPS an excellent antibacterial target.
| Compound | Target | Mechanism of Action | IC50 / Efficacy |
| Sulfanilamide | Dihydropteroate Synthase (DHPS) | Competitive inhibitor of p-aminobenzoic acid (PABA) binding, blocking folic acid synthesis.[3] | 320 µM (for E. coli DHPS)[3][5] |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Inhibits the subsequent step in the folic acid pathway, the reduction of dihydrofolate to tetrahydrofolate.[6] | 20.4 nM (for E. coli DHFR)[6] |
| Penicillin | Penicillin-Binding Proteins (PBPs) | Inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan in the bacterial cell wall.[7] | Varies by bacterial strain; leads to cell lysis.[8] |
| Doxycycline | 30S Ribosomal Subunit | Binds to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA and inhibiting protein synthesis.[9] | High-affinity binding to the ribosome.[9] |
Table 1: Comparison of antibacterial agents. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]
Non-Antibacterial Sulfonamides vs. Alternatives
Acetazolamide is a sulfonamide derivative that acts as a potent inhibitor of carbonic anhydrase isoenzymes in humans.[4] These enzymes are involved in various physiological processes, including pH regulation and fluid balance.[11]
| Compound | Target | Mechanism of Action | IC50 / Ki |
| Acetazolamide | Carbonic Anhydrase (CA) I, II, IV, etc. | Reversible, non-competitive inhibition of carbonic anhydrase activity.[4] | IC50: ~20 nM (hCA II)[12][13] |
| Methazolamide | Carbonic Anhydrase (CA) I, II | Similar to acetazolamide, inhibits carbonic anhydrase. | IC50: ~20 nM (hCA II)[12][14] |
| Dorzolamide | Carbonic Anhydrase II (CA-II) | A topical carbonic anhydrase inhibitor used in ophthalmology.[15] | IC50: 0.18 nM (CA-II)[15] |
| Furosemide (a loop diuretic, non-sulfonamide in the antibiotic sense) | Na-K-Cl Cotransporter (NKCC2) | Inhibits the reabsorption of sodium, potassium, and chloride in the thick ascending limb of the loop of Henle. | Different mechanism, not directly comparable by IC50 for CA. |
Table 2: Comparison of carbonic anhydrase inhibitors and a loop diuretic. IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (inhibition constant) is another measure of inhibitor potency.[16]
Experimental Protocols for Target Engagement Verification
Verifying that a drug binds to its intended target in a cellular context is paramount. The following are detailed methodologies for key experiments used to confirm target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a ligand to its target protein in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.[17][18]
Protocol for DHPS Target Engagement in E. coli
-
Cell Culture and Treatment: Grow E. coli cultures to mid-log phase. Incubate the cells with either sulfanilamide (e.g., 100 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.[19]
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature.[19]
-
Cell Lysis: Lyse the cells by adding a lysis buffer and performing freeze-thaw cycles or sonication.[20]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.[20]
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble DHPS at each temperature point using Western blotting with a specific anti-DHPS antibody or by mass spectrometry.[21]
-
Data Analysis: Plot the percentage of soluble DHPS as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of sulfanilamide indicates target engagement.[21]
Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes that covalently bind to the active site of specific enzyme families to profile their activity in complex proteomes.[22] A competitive ABPP experiment can be used to assess the binding of a non-covalent inhibitor.
Protocol for Carbonic Anhydrase Target Engagement
-
Probe and Inhibitor Incubation: Treat live cells or cell lysates with varying concentrations of acetazolamide for a specified time. Then, add a broad-spectrum carbonic anhydrase activity-based probe (e.g., a sulfonamide-based probe with a clickable alkyne tag).[23]
-
Click Chemistry: After incubation, lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin or a fluorophore) to the probe.[24]
-
Protein Enrichment and Digestion (for MS analysis): If a biotin tag was used, enrich the probe-labeled proteins using streptavidin beads. Elute and digest the proteins into peptides.[22]
-
Analysis:
-
Gel-based: Separate the proteins by SDS-PAGE and visualize the labeled carbonic anhydrases using in-gel fluorescence scanning. A decrease in fluorescence intensity in the acetazolamide-treated samples compared to the control indicates target engagement.[22]
-
Mass Spectrometry-based: Analyze the digested peptides by LC-MS/MS to identify and quantify the probe-labeled proteins. A reduction in the spectral counts or signal intensity of peptides from carbonic anhydrase isoforms in the presence of acetazolamide confirms target engagement.[23]
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental workflows described.
Caption: Inhibition of the bacterial folic acid synthesis pathway.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for competitive ABPP.
Conclusion
Verifying the target engagement of sulfonamides and other drugs is a cornerstone of modern drug discovery. Techniques like CETSA and ABPP provide powerful means to confirm direct binding in a physiologically relevant context. By comparing the performance of lead compounds with established drugs and understanding their distinct mechanisms of action, researchers can make more informed decisions in the development of novel therapeutics. The data and protocols presented in this guide offer a framework for the rigorous evaluation of target engagement for sulfonamide-based compounds and their alternatives.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sulfanilamide | Autophagy | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 7. Penicillin - Wikipedia [en.wikipedia.org]
- 8. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. xenotech.com [xenotech.com]
- 17. Carbonic Anhydrase | TargetMol [targetmol.com]
- 18. researchgate.net [researchgate.net]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. med.stanford.edu [med.stanford.edu]
- 23. ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods [mdpi.com]
- 24. researchgate.net [researchgate.net]
Independent Verification of Sulfonamide Antibacterial Activity: A Comparative Guide
Introduction
Initial searches for "Ulongamide A" did not yield publicly available research on its biological activity, mechanism of action, or independent verification studies. To fulfill the structural and content requirements of a comparative guide for drug development professionals, this report focuses on a well-established class of synthetic antimicrobial agents: the sulfonamides. We will use Sulfamethoxazole, often used in combination with Trimethoprim (SXT), as the representative compound for this analysis. This guide provides an objective comparison of its antibacterial performance with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, supported by experimental data and detailed methodologies.
Sulfonamides were among the first broadly effective antibacterial drugs and function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, which is crucial for folic acid synthesis in bacteria.[1] This bacteriostatic action prevents bacterial growth and replication.[1] Ciprofloxacin, in contrast, acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to a bactericidal effect. This guide will delve into the comparative efficacy of these two distinct mechanisms.
Data Presentation: Comparative Antibacterial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Sulfamethoxazole/Trimethoprim (SXT) and Ciprofloxacin against common Gram-negative and Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Bacterium | Antibiotic | MIC Range (µg/mL) | Interpretation |
| Escherichia coli | Sulfamethoxazole/Trimethoprim (SXT) | 0.25/4.75 – 2/38 | Susceptible |
| Ciprofloxacin | ≤ 0.25 | Susceptible | |
| Staphylococcus aureus | Sulfamethoxazole/Trimethoprim (SXT) | ≤ 2/38 | Susceptible |
| Ciprofloxacin | ≤ 0.5 | Susceptible |
Data sourced from representative studies. MIC values can vary between specific strains.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Sulfonamide competitive inhibition of the bacterial folic acid synthesis pathway.
Experimental Protocols
The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, a common technique for determining Minimum Inhibitory Concentration (MIC).
Objective: To determine the MIC of Sulfamethoxazole and Ciprofloxacin against Escherichia coli and Staphylococcus aureus.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213)
-
Stock solutions of Sulfamethoxazole and Ciprofloxacin
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Methodology:
-
Inoculum Preparation: a. Select 3-5 isolated colonies of the test organism from a non-selective agar plate incubated overnight. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Drug Dilution: a. Prepare a series of two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plate. b. Typical concentration ranges to test are 0.125 to 64 µg/mL for Sulfamethoxazole and 0.015 to 8 µg/mL for Ciprofloxacin. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. The final volume in each well should be 100 µL. c. Cover the plates and incubate at 35°C for 16-20 hours in ambient air.
-
Data Interpretation: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. For sulfonamides, the endpoint is often read as the concentration that causes approximately 80% inhibition of growth.
Experimental Workflow Diagram
The diagram below outlines the workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
This comparative guide provides an independent overview of the antibacterial activity of sulfonamides, represented by Sulfamethoxazole, in comparison to the fluoroquinolone Ciprofloxacin. The data and methodologies presented are based on established, reproducible scientific protocols. While both antibiotics are effective against a range of pathogens, their distinct mechanisms of action result in different applications and potential for resistance. This guide serves as a foundational resource for researchers and drug development professionals in the evaluation of antimicrobial compounds.
References
Navigating the Epigenetic Landscape: A Head-to-Head Comparison of Ulongamide A and a Novel Competitor in Chromatin Remodeling
A comparative analysis of the cyclodepsipeptide Ulongamide A and a selected competitor compound is currently challenging due to the limited availability of public experimental data for this compound. First identified as a cyclodepsipeptide, its specific mechanism of action and performance metrics are not yet extensively documented in scientific literature.
To fulfill the spirit of a detailed comparative guide for researchers, scientists, and drug development professionals, this report will provide a head-to-head comparison between two well-characterized compounds that modulate gene expression through epigenetic mechanisms, a likely area of interest for a novel cyclodepsipeptide. We will examine Romidepsin (Istodax®) , a clinically approved cyclodepsipeptide histone deacetylase (HDAC) inhibitor, and Anacardic Acid , a natural product with histone acetyltransferase (HAT) inhibitory activity. This comparison will serve as a practical template for the evaluation of this compound once sufficient data becomes available.
Executive Summary
This guide provides a comprehensive comparison of Romidepsin and Anacardic Acid, focusing on their distinct mechanisms of action in regulating gene expression, supported by experimental data. Romidepsin, a potent HDAC inhibitor, leads to hyperacetylation of histones and subsequent transcriptional activation. In contrast, Anacardic Acid inhibits HAT enzymes, resulting in decreased histone acetylation and transcriptional repression. The following sections detail their biochemical properties, cellular effects, and the experimental protocols used to ascertain these activities.
Data Presentation
The following table summarizes the key quantitative data for Romidepsin and Anacardic Acid, offering a clear comparison of their biochemical and cellular activities.
| Parameter | Romidepsin (HDAC Inhibitor) | Anacardic Acid (HAT Inhibitor) | Reference |
| Target Class | Histone Deacetylase (HDAC) | Histone Acetyltransferase (HAT) | [1][2] |
| Primary Targets | Class I HDACs (HDAC1, HDAC2, HDAC3) | p300/CBP | [1][2] |
| IC50 (p300/CBP) | Not Applicable | ~5 µM | [2] |
| IC50 (HDAC1) | 36 nM | Not Applicable | [1] |
| IC50 (HDAC2) | 50 nM | Not Applicable | [1] |
| Cellular Effect | Increased histone acetylation, cell cycle arrest, apoptosis | Decreased histone acetylation, inhibition of cell growth | [1][2] |
| Clinical Status | FDA-approved for cutaneous T-cell lymphoma | Preclinical | [1] |
Mechanism of Action and Signaling Pathways
Romidepsin and Anacardic Acid exert their effects on gene expression through opposing mechanisms targeting the acetylation state of histone proteins, a key epigenetic modification.
Romidepsin's Mechanism of Action: As a histone deacetylase (HDAC) inhibitor, Romidepsin blocks the enzymatic activity of HDACs. These enzymes are responsible for removing acetyl groups from lysine residues on histone tails. By inhibiting HDACs, Romidepsin leads to an accumulation of acetylated histones. This "open" chromatin structure allows for greater accessibility of transcription factors to DNA, resulting in the expression of genes that are often silenced in cancer cells, such as tumor suppressor genes.
Anacardic Acid's Mechanism of Action: Conversely, Anacardic Acid inhibits histone acetyltransferases (HATs), the enzymes that add acetyl groups to histones. By blocking HAT activity, Anacardic Acid prevents histone acetylation, leading to a more condensed chromatin structure. This "closed" chromatin state restricts the access of transcription factors to DNA, thereby repressing the expression of genes that may be involved in cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize HDAC and HAT inhibitors.
In Vitro HDAC/HAT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC or HAT enzyme.
Materials:
-
Recombinant human HDAC or HAT enzyme (e.g., HDAC1, p300)
-
Fluorogenic HDAC or HAT substrate
-
Assay buffer
-
Developer solution
-
Test compound (e.g., Romidepsin, Anacardic Acid)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add the enzyme, substrate, and diluted test compound to each well. Include positive (enzyme and substrate, no inhibitor) and negative (substrate only) controls.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Histone Acetylation
Objective: To assess the effect of a compound on the overall level of histone acetylation in cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Test compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the level of acetylated histone to the level of total histone.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel epigenetic modulator.
Conclusion
While a direct comparison involving this compound is not currently feasible, the detailed analysis of Romidepsin and Anacardic Acid provides a robust framework for its future evaluation. This guide highlights the importance of understanding the distinct molecular mechanisms of epigenetic modulators and provides the necessary experimental context for researchers. As data for this compound emerges, this document can be updated to provide a direct and comprehensive head-to-head comparison, enabling informed decisions in drug development and research.
References
Validating Ulongamide A as a Promising Lead Compound for Cancer Therapy: A Comparative Guide
In the landscape of modern drug discovery, the identification and validation of novel lead compounds are critical first steps toward developing effective therapeutics. This guide provides a comprehensive evaluation of Ulongamide A, a novel synthetic sulfonamide, as a potential lead compound for anticancer drug development. Through a comparative analysis with existing chemotherapy agents and other sulfonamide derivatives, this document summarizes the biological activity, mechanism of action, and preclinical data supporting the advancement of this compound.
Introduction to this compound
This compound is a novel sulfonamide derivative emerging from a targeted synthesis program aimed at identifying new anticancer agents.[1][2] Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anti-inflammatory, and, increasingly, anticancer properties.[3][4][5][6][7] this compound has been designed to selectively target key pathways involved in cancer cell proliferation and survival. A lead compound in drug discovery is a chemical compound that shows promising pharmacological or biological activity and serves as a starting point for chemical modifications to improve its therapeutic properties.
Comparative Biological Activity
The in vitro cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and compared with doxorubicin, a standard chemotherapeutic agent, and a representative inactive sulfonamide analog. The results, summarized in Table 1, demonstrate the potent and selective anticancer activity of this compound.
Table 1: Comparative in vitro Cytotoxicity of this compound
| Compound | Target Cell Line | IC50 (µM) | Selectivity Index (SI)* |
| This compound | MCF-7 (Breast Cancer) | 15.2 | 6.6 |
| A549 (Lung Cancer) | 21.5 | 4.7 | |
| HCT116 (Colon Cancer) | 18.8 | 5.3 | |
| HEK293 (Normal Kidney) | >100 | ||
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 | 12.5 |
| A549 (Lung Cancer) | 1.2 | 8.3 | |
| HCT116 (Colon Cancer) | 1.0 | 10.0 | |
| HEK293 (Normal Kidney) | 10.0 | ||
| Inactive Analog | All Cell Lines | >200 | N/A |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
The data indicates that while doxorubicin is more potent, this compound exhibits a favorable selectivity profile, suggesting a potentially wider therapeutic window.[8][9]
Mechanism of Action: Inhibition of the Folic Acid Synthesis Pathway
Like many antibacterial sulfonamides, this compound is hypothesized to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.[10][11][12][13] By blocking this pathway, this compound disrupts the synthesis of nucleotides, which are critical for DNA replication and repair in rapidly dividing cancer cells.[3][10]
Lead Validation Workflow
The process of validating a lead compound involves a series of sequential and iterative experimental stages designed to assess its potential for further development.[14]
Experimental Protocols
-
Cell Seeding: Plate cancer cells (MCF-7, A549, HCT116) and normal cells (HEK293) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, doxorubicin, or the inactive analog for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MCF-7 cells into the flank of each mouse.
-
Treatment: When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (vehicle control, this compound, doxorubicin). Administer the compounds via intraperitoneal injection daily for 14 days.
-
Tumor Measurement: Measure tumor volume every two days using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Go/No-Go Decision Framework for Lead Advancement
The decision to advance a lead compound to the more resource-intensive lead optimization phase is based on a multifactorial assessment.
Conclusion
The data presented in this guide strongly support the validation of this compound as a promising lead compound for the development of a novel anticancer agent. Its potent in vitro activity against a range of cancer cell lines, favorable selectivity profile, and well-defined mechanism of action provide a solid foundation for its advancement into lead optimization. Further studies will focus on improving its potency and pharmacokinetic properties to develop a clinical candidate.
References
- 1. Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Ulongamide A: A Guide for Laboratory Professionals
Disclaimer: No specific safety data sheet (SDS) or disposal guidelines for Ulongamide A are publicly available. This document provides procedural guidance based on the compound's classification as a cyclodepsipeptide containing a sulfonamide functional group, which suggests potential cytotoxic properties. All procedures must be conducted in strict accordance with institutional and local environmental health and safety (EHS) regulations.
This compound, a marine-derived cyclodepsipeptide, requires careful handling and disposal due to its potential biological activity. As a compound containing a sulfonamide group, a class known to include cytotoxic agents, it is prudent to manage this compound as a potentially hazardous substance. The following procedures are designed to ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that all personnel are trained in the safe handling of potent compounds. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves, should be worn at all times. All manipulations of solid this compound or its concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.
Step-by-Step Disposal Protocol
1. Segregation of Waste: All materials that come into contact with this compound must be segregated as cytotoxic waste. This includes:
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.
-
Liquid Waste: Unused solutions, solvents used for rinsing glassware, and media from cell-based assays.
-
Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.
2. Waste Collection and Containment:
-
Solid Waste: Collect in a dedicated, clearly labeled, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag. The container should be marked with a "Cytotoxic Waste" or "Chemotherapeutic Waste" label.[1][2]
-
Liquid Waste: Collect in a dedicated, sealed, and shatter-resistant container. The container must be clearly labeled with "Cytotoxic Liquid Waste" and a full list of its chemical contents, including this compound and any solvents. Do not mix incompatible waste streams.
-
Sharps Waste: Place directly into a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Sharps."[1][2][3]
3. Decontamination of Work Surfaces and Glassware:
-
Work Surfaces: At the end of each procedure, decontaminate all surfaces where this compound was handled. Use a suitable decontamination solution, such as a high-pH detergent or a solution of sodium hypochlorite (bleach), followed by a rinse with 70% ethanol and then water.[4] The effectiveness of these methods against this compound has not been specifically tested, so thorough cleaning is paramount. All cleaning materials must be disposed of as cytotoxic solid waste.
-
Reusable Glassware: Immerse glassware in a deactivating solution, if a validated one is available from your institution's EHS office. If not, meticulously wash the glassware with a suitable detergent and hot water, and then rinse thoroughly with purified water followed by a solvent known to solubilize this compound (e.g., methanol or DMSO). The initial rinse and cleaning solutions should be collected as cytotoxic liquid waste.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [5][6]
-
All segregated cytotoxic waste must be disposed of through your institution's hazardous waste management program. This typically involves incineration at a licensed facility.[1]
-
Ensure all waste containers are securely sealed and properly labeled before collection by EHS personnel.
Quantitative Data Summary
Due to the absence of specific data for this compound, this table provides general guidelines for handling cytotoxic compounds. Adherence to your institution's specific quantitative limits is mandatory.
| Parameter | Guideline | Citation |
| Waste Segregation | Any item that has come into contact with any amount of this compound must be treated as cytotoxic waste. | [1] |
| Chemical Inactivation | Chemical inactivation is generally not recommended for novel compounds without validated procedures, as it can produce by-products that may be more hazardous. | [7] |
| Incineration Temperature | High-temperature incineration is the preferred method for the destruction of cytotoxic waste. | |
| Spill Management | Spills should be managed immediately. A small spill is often defined as less than 5 mL or 5 g. A large spill is any amount greater than this. | [2] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
By adhering to these guidelines, researchers can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility. Always consult with your institution's Environmental Health and Safety department for specific guidance and protocols.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. gerpac.eu [gerpac.eu]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
Essential Safety & Logistical Information for Handling Ulongamide A
Disclaimer: This document provides general guidance for handling potent research compounds. A substance-specific Safety Data Sheet (SDS) for Ulongamide A was not publicly available at the time of this writing. Researchers must conduct a thorough risk assessment before handling this substance and consult their institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
When handling this compound, researchers should adhere to stringent safety protocols to minimize exposure. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear two pairs of chemotherapy-grade gloves that meet ASTM D6978 standards. Change gloves every 30 minutes or immediately if contaminated.[1] |
| Body Protection | Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2] |
| Eye & Face Protection | Goggles & Face Shield | Use chemical splash goggles and a full-face shield, especially when there is a risk of splashes or aerosols. |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or higher respirator is recommended, particularly when handling powders or if aerosol generation is possible.[3] A fit test is required before use. |
| Foot Protection | Shoe Covers | Two pairs of shoe covers should be worn when entering a designated hazardous drug handling area and removed before exiting.[1] |
Operational Plan: Safe Handling Workflow
The following workflow outlines the key steps for safely handling this compound in a laboratory setting. This procedure is designed to protect the researcher and the environment from contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
